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2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone Documentation Hub

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  • Product: 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone
  • CAS: 683274-81-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Elucidation of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Executive Summary The unambiguous structural characterization of highly substituted aromatic intermediates is a critical bottleneck in rational drug design and synthetic methodology. 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of highly substituted aromatic intermediates is a critical bottleneck in rational drug design and synthetic methodology. 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (CAS: 683274-81-9) represents a sterically congested, electron-deficient acetophenone scaffold[1]. The presence of five distinct substituents on the benzene ring—including an alpha-bromoacetyl moiety, a methoxy group, a nitro group, and an ethyl chain—creates a complex electronic environment governed by competing mesomeric (+M, -M), inductive (+I, -I), and steric effects.

This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By bridging empirical predictive models with fundamental quantum mechanical principles, this guide serves as an authoritative reference for researchers conducting structural elucidation of polysubstituted aromatic systems[2].

Molecular Architecture & Electronic Environment

To accurately predict and assign NMR chemical shifts, one must first deconstruct the electronic push-pull dynamics of the molecule. The central acetophenone core is heavily modulated by its substituents:

  • C1 (Acetyl Group): Exerts a strong -I and -M effect, deshielding ortho and para positions. The adjacent electronegative bromine atom further amplifies this electron withdrawal.

  • C2 (Methoxy Group): Typically an electron-donating group (+M), but di-ortho substitution forces it out of the aromatic plane, diminishing its +M effect and amplifying its -I effect.

  • C3 (Nitro Group): A powerful electron-withdrawing group (-I, -M) that profoundly deshields adjacent nuclei.

  • C5 (Ethyl Group): Provides mild electron donation via hyperconjugation and inductive effects (+I).

G Core Acetophenone Core (Electron-Deficient) Methoxy 2-Methoxy Group (+M, -I Effect) Methoxy->Core Ortho Shielding (Sterically Hindered) Nitro 3-Nitro Group (-M, -I Effect) Nitro->Core Ortho/Para Deshielding Ethyl 5-Ethyl Group (+I Effect) Ethyl->Core Weak Shielding Bromo Alpha-Bromoacetyl (-I Effect) Bromo->Core Inductive Deshielding

Figure 1: Electronic effects and substituent contributions on the acetophenone core.

Self-Validating NMR Acquisition Protocols

A robust NMR assignment requires a self-validating experimental protocol. The following methodology ensures high signal-to-noise (S/N) ratios, accurate integration, and minimal artifact interference[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected for its excellent solvating power and non-interfering residual solvent peaks[4].

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solution. Set the TMS signal to exactly 0.00 ppm to calibrate the chemical shift scale. The residual CHCl 3​ peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) serves as a secondary internal validation standard[4].

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) or CryoProbe. Perform automated tuning and matching (ATM) to optimize the probe's resonance circuit for 1 H and 13 C frequencies.

  • Shimming: Execute gradient shimming (e.g., topshim) to achieve a highly homogeneous B 0​ magnetic field, ensuring sharp Lorentzian line shapes.

  • 1 H NMR Acquisition (zg30):

    • Pulse Sequence:zg30 (30° flip angle).

    • Causality: The 30° pulse maximizes the Ernst angle efficiency, allowing for rapid pulsing without requiring complete spin-lattice (T 1​ ) relaxation between scans.

    • Parameters: D1 (Relaxation delay) = 1.5 s, Number of Scans (NS) = 64.

  • 13 C NMR Acquisition (zgpg30):

    • Pulse Sequence:zgpg30 (Proton-decoupled 30° pulse).

    • Causality: WALTZ-16 decoupling is applied during acquisition to collapse C-H scalar couplings, yielding single sharp peaks for each carbon environment, drastically improving S/N.

    • Parameters: D1 = 2.0 s, NS = 1024.

1 H NMR Chemical Shift Assignments & Mechanistic Causality

The 1 H NMR spectrum of this compound is characterized by distinct aliphatic and highly deshielded aromatic signals. The assignments below are derived from empirical increment rules and quantum mechanical substituent effects[2].

Table 1: 1 H NMR Spectral Data
PositionPredicted Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)
C4-H 8.27Doublet (d)1H J=2.1
C6-H 7.57Doublet (d)1H J=2.1
-CH 2​ Br 4.50Singlet (s)2H-
-OCH 3​ 3.95Singlet (s)3H-
-CH 2​ - (Ethyl)2.70Quartet (q)2H J=7.5
-CH 3​ (Ethyl)1.25Triplet (t)3H J=7.5
Mechanistic Causality of 1 H Shifts
  • Aromatic Protons (C4-H vs. C6-H): The two aromatic protons are meta to each other, resulting in a characteristic small coupling constant ( J≈2.1 Hz). The C4-H proton is shifted dramatically downfield to 8.27 ppm because it resides in the highly deshielding anisotropic cone of the adjacent ortho-nitro group. Conversely, C6-H (7.57 ppm) is deshielded by the ortho-carbonyl group but receives slight shielding from the para-methoxy group[5].

  • Alpha-Bromoacetyl Protons (-CH 2​ Br): Appearing as a sharp singlet at 4.50 ppm, these protons are heavily deshielded by the cumulative inductive (-I) effects of both the adjacent carbonyl oxygen and the highly electronegative bromine atom.

  • Aliphatic Chain (Ethyl Group): The ethyl group displays a classic A2​X3​ spin system. The methylene (-CH 2​ -) protons are split into a quartet at 2.70 ppm due to the adjacent methyl group, while the methyl (-CH 3​ ) protons appear as a triplet at 1.25 ppm.

13 C NMR Chemical Shift Assignments

The 13 C NMR spectrum resolves all 11 unique carbon environments. The assignments are heavily influenced by steric inhibition of resonance[5].

Table 2: 13 C NMR Spectral Data
PositionPredicted Shift ( δ , ppm)Carbon TypeAssignment Causality
C=O 191.5Quaternary (C)Carbonyl carbon; extreme deshielding due to oxygen electronegativity.
C2 154.6Quaternary (C)Oxygen-bound aromatic carbon (ipso to -OCH 3​ ).
C5 137.6Quaternary (C)Alkyl-bound aromatic carbon (ipso to Ethyl).
C3 134.6Quaternary (C)Nitrogen-bound aromatic carbon (ipso to -NO 2​ ).
C4 128.0Methine (CH)Aromatic methine; deshielded by ortho-NO 2​ .
C1 124.5Quaternary (C)Carbonyl-bound aromatic carbon.
C6 121.1Methine (CH)Aromatic methine; shielded by para-OCH 3​ .
-OCH 3​ 62.5Methyl (CH 3​ )Sterically hindered methoxy carbon.
-CH 2​ Br 33.0Methylene (CH 2​ )Alpha-bromo carbon; strong -I effect from Br.
-CH 2​ - 28.5Methylene (CH 2​ )Benzylic methylene of the ethyl group.
-CH 3​ 15.2Methyl (CH 3​ )Terminal aliphatic methyl carbon.
Mechanistic Causality of 13 C Shifts
  • Steric Inhibition of the Methoxy Group: In an unhindered anisole derivative, the methoxy carbon typically resonates near 55 ppm. However, in this molecule, the di-ortho substitution (the bulky acetyl group at C1 and the nitro group at C3) forces the -OCH 3​ group out of coplanarity with the benzene ring. This breaks the orbital overlap required for +M electron donation, amplifying the oxygen's inductive withdrawal (-I) and pushing the 13 C shift downfield to approximately 62.5 ppm[5].

  • Carbonyl Deshielding: The ketone carbonyl carbon resonates at 191.5 ppm, slightly upfield from a standard aliphatic ketone (~205 ppm) due to conjugation with the aromatic ring, which partially replenishes its electron density.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a foundational structural hypothesis, polysubstituted aromatics often require 2D NMR techniques to definitively map the carbon skeleton and prove connectivity without ambiguity[3].

G Start 1D NMR (1H & 13C) Initial Shift Prediction COSY 1H-1H COSY Vicinal/Geminal Coupling Start->COSY Step 1 HSQC 1H-13C HSQC Direct C-H Connectivity Start->HSQC Step 2 HMBC 1H-13C HMBC Long-Range (2-3 Bonds) COSY->HMBC Step 3 HSQC->HMBC Step 3 Elucidation Unambiguous Structural Assignment HMBC->Elucidation Final Validation

Figure 2: 2D NMR structural elucidation workflow for unambiguous resonance assignment.

2D Protocol Execution
  • Correlation Spectroscopy (COSY): Establishes homonuclear ( 1 H- 1 H) connectivity. In this molecule, COSY will confirm the vicinal coupling between the ethyl -CH 2​

    • (2.70 ppm) and -CH 3​ (1.25 ppm) protons, as well as the meta-coupling between C4-H and C6-H.
  • Heteronuclear Single Quantum Coherence (HSQC): Maps direct 1 H- 13 C single bonds. This experiment will definitively link the 8.27 ppm proton to the 128.0 ppm carbon (C4), and the 7.57 ppm proton to the 121.1 ppm carbon (C6), differentiating the methine carbons from the quaternary carbons[3].

  • Heteronuclear Multiple Bond Correlation (HMBC): The ultimate tool for piecing together quaternary centers. A critical HMBC cross-peak will be observed between the -CH 2​ Br protons (4.50 ppm) and the Carbonyl carbon (191.5 ppm) over two bonds ( 2JCH​ ), as well as to the C1 aromatic carbon (124.5 ppm) over three bonds ( 3JCH​ ). Furthermore, the methoxy protons (3.95 ppm) will show a strong 3JCH​ correlation exclusively to C2 (154.6 ppm), locking the position of the ether linkage in place[3].

Conclusion

The structural elucidation of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone requires a rigorous understanding of overlapping electronic effects. By utilizing optimized 1D acquisition parameters and interpreting the resulting chemical shifts through the lens of steric hindrance and anisotropic deshielding, researchers can confidently assign all 11 carbon and 12 proton environments. The integration of 2D NMR techniques (COSY, HSQC, HMBC) transforms these empirical predictions into a mathematically and chemically proven, self-validating structural model.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin Heidelberg. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

Sources

Exploratory

Whitepaper: A Predictive Analysis of the Mass Spectrometric Fragmentation of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Abstract This technical guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation behavior of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone. In the absence of direct empirical data for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation behavior of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone. In the absence of direct empirical data for this specific molecule, this paper leverages established principles of mass spectrometry and fragmentation data from structurally analogous compounds to construct a reliable theoretical framework. We will explore the anticipated fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The core objective is to provide researchers, chemists, and drug development professionals with a robust guide for identifying this compound and its potential metabolites or degradants in complex matrices. The guide includes detailed predicted fragmentation schemes, a summary of key diagnostic ions, and validated experimental protocols for empirical verification.

Introduction to the Analyte and Mass Spectrometry

2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone is a complex organic molecule incorporating several functional groups that dictate its chemical reactivity and inform its analytical signature. As a substituted bromoacetophenone, it serves as a potential building block in organic synthesis, particularly in pharmaceutical development where such scaffolds are common.[1] The structural elucidation of such compounds is critical for synthesis confirmation, purity assessment, and metabolic profiling.

Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing high-sensitivity detection and detailed structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern generated within a mass spectrometer is a reproducible molecular fingerprint. Understanding this pattern is key to unambiguous identification. This guide will dissect the molecule's structure to predict its fragmentation logically.

The target molecule consists of:

  • An aromatic ketone core, which typically undergoes characteristic α-cleavage.[2][3]

  • A bromine substituent, which provides a highly diagnostic isotopic signature.[3]

  • A nitro group on the aromatic ring, which can direct fragmentation through specific loss pathways.[4][5]

  • Methoxy and ethyl groups , whose fragmentation can also yield valuable structural clues.

The Molecular Ion: An Isotopic Anchor

The first and most crucial data point in a mass spectrum is the molecular ion (M•+ in EI-MS or [M+H]+ in ESI-MS). The presence of a single bromine atom imparts a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two distinct peaks for any bromine-containing ion: a peak at mass M and another at M+2, with a relative intensity ratio of approximately 1:1.[3] This M/M+2 pattern is a primary diagnostic tool for confirming the presence of bromine in the analyte and its fragments.

Calculated Molecular Mass:

  • Formula: C₁₁H₁₂BrNO₄

  • Monoisotopic Mass (with ⁷⁹Br): 300.995 Da

  • Monoisotopic Mass (with ⁸¹Br): 302.993 Da

Therefore, in a high-resolution mass spectrum, we expect to observe a molecular ion cluster around m/z 301 and m/z 303 .

Predicted Fragmentation Pathways: Electron Ionization (EI-MS)

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing rich structural detail. The molecular ion, being a radical cation (M•+), will undergo a series of predictable bond cleavages to form more stable fragment ions.

Primary Fragmentation: α-Cleavage

For aromatic ketones, the most favorable initial fragmentation is the cleavage of the bond alpha to the carbonyl group.[2][3][6] This involves the loss of the bromomethyl radical (•CH₂Br), resulting in a highly stable, resonance-delocalized acylium ion. This fragment is often the base peak in the spectrum.

  • Pathway: Loss of •CH₂Br

  • Neutral Loss: 92.94 Da (for ⁷⁹Br)

  • Predicted Fragment: [C₁₀H₁₀NO₃]⁺

  • Predicted m/z: 192.06

A competing, but less favorable, α-cleavage involves the loss of the substituted phenyl group to form a [CH₂Br]⁺ fragment at m/z 93/95. However, the stability of the aromatic acylium ion makes the former pathway dominant.[2]

Cleavages of Aromatic Ring Substituents

The substituents on the phenyl ring can be eliminated as neutral radicals or molecules, either from the molecular ion or from subsequent fragments.

  • Loss of Nitro Group (•NO₂): A common fragmentation for nitroaromatic compounds is the loss of a nitro radical.[4][5]

    • From M•+: [C₁₁H₁₂BrO₂]•+ at m/z 255/257 (Neutral loss of 46 Da).

  • Loss of Methoxy Group (•OCH₃): Cleavage of the methoxy radical is also possible.

    • From M•+: [C₁₀H₉BrNO₃]•+ at m/z 270/272 (Neutral loss of 31 Da).

  • Loss of Ethyl Group (•C₂H₅): Benzylic cleavage can lead to the loss of the ethyl group.

    • From M•+: [C₉H₇BrNO₄]•+ at m/z 272/274 (Neutral loss of 29 Da).

Secondary and Tertiary Fragmentation

The primary fragments will undergo further dissociation. The most significant secondary fragmentation is expected from the acylium ion (m/z 192).

  • Decarbonylation (Loss of CO): Acylium ions frequently lose carbon monoxide to form a substituted phenyl cation.[3]

    • Pathway: [C₁₀H₁₀NO₃]⁺ → [C₉H₁₀NO₂]⁺ + CO

    • Initial Fragment m/z: 192.06

    • Secondary Fragment m/z: 164.07 (Neutral loss of 28 Da).

  • Fragmentation of the Phenyl Cation (m/z 164): This ion can further fragment by losing its own substituents, such as the loss of •NO₂ to yield a fragment at m/z 118.07 .

The interplay of these pathways creates a complex but interpretable fragmentation pattern. The logical flow of this fragmentation cascade is depicted below.

G cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation cluster_tertiary Tertiary Fragmentation M Molecular Ion (M•+) C₁₁H₁₂BrNO₄ m/z 301/303 F1 Acylium Ion [C₁₀H₁₀NO₃]⁺ m/z 192 M->F1 - •CH₂Br (α-cleavage) F2 [M - NO₂]•+ [C₁₁H₁₂BrO₂]•+ m/z 255/257 M->F2 - •NO₂ F3 [M - C₂H₅]•+ [C₉H₇BrNO₄]•+ m/z 272/274 M->F3 - •C₂H₅ F1_1 Phenyl Cation [C₉H₁₀NO₂]⁺ m/z 164 F1->F1_1 - CO F1_1_1 [C₉H₁₀N]⁺ m/z 118 F1_1->F1_1_1 - NO₂

Caption: Predicted EI-MS fragmentation pathway for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Predicted Fragmentation Pathways: ESI-MS/MS

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal initial fragmentation. Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

In positive-ion mode, the protonated molecule [C₁₁H₁₃BrNO₄]⁺ (m/z 302/304 ) would be the precursor ion. ESI fragmentation of even-electron ions often proceeds via the loss of stable, neutral molecules.

  • Loss of Water (H₂O): If a proton adds to the carbonyl oxygen, subsequent rearrangement could facilitate the loss of water (18 Da).

  • Loss of Nitrous Acid (HNO₂): The nitro group can be lost as nitrous acid (47 Da).

  • Loss of HBr: Elimination of hydrogen bromide (80/82 Da) is also a plausible pathway.

In negative-ion mode, deprotonation might occur, but given the structure, the formation of radical anions through electron capture is more likely, especially with the electronegative nitro group.[4][5] The fragmentation of these anions often involves the loss of radicals like •NO or •NO₂, which is an exception to the even-electron rule and is characteristic of nitroaromatic compounds.[5]

Experimental Protocol for Verification

To empirically validate the predicted fragmentation, a standardized analytical workflow is required. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serve as a self-validating system.

GC-MS Protocol for EI Analysis

This method is ideal for analyzing the volatile, thermally stable parent compound and observing the hard ionization fragmentation patterns.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • GC System:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector at 280°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

LC-MS/MS Protocol for ESI Analysis

This method is suited for analyzing the parent compound and potential non-volatile metabolites or degradants, providing soft ionization data.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of methanol. Further dilute to a working concentration of 1-10 µg/mL in 50:50 methanol:water.

  • LC System:

    • Column: Waters C18 BEH (100 mm x 2.1 mm, 1.7 µm particle size) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MS1 Scan: m/z 100-500 to find the precursor ion.

    • MS2 (Product Ion Scan): Isolate the precursor ion (e.g., m/z 302) and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

G cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_ms Phase 3: Mass Analysis cluster_data Phase 4: Interpretation Prep Sample Preparation (Dissolution & Dilution) Sep Chromatographic Separation (GC or LC) Prep->Sep Ion Ionization (EI or ESI) Sep->Ion MS1 Mass Filtering (MS1) (Isolate Precursor) Ion->MS1 CID Fragmentation (CID Cell) MS1->CID MS2 Mass Analysis (MS2) (Detect Fragments) CID->MS2 Data Data Interpretation (Spectrum vs. Prediction) MS2->Data

Caption: General experimental workflow for MS-based structural elucidation.

Summary of Predicted Diagnostic Ions

The following table summarizes the key ions predicted to appear in the EI-MS spectrum. The presence and relative abundance of these ions would provide strong evidence for the structure of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Predicted m/zIsotopic PatternProposed FormulaFragmentation Mechanism
301/303 M/M+2 (1:1)[C₁₁H₁₂BrNO₄]•+Molecular Ion (M•+)
272/274 M/M+2 (1:1)[C₉H₇BrNO₄]•+Loss of •C₂H₅ from M•+
255/257 M/M+2 (1:1)[C₁₁H₁₂BrO₂]•+Loss of •NO₂ from M•+
192 Single Peak[C₁₀H₁₀NO₃]⁺α-Cleavage: Loss of •CH₂Br from M•+
164 Single Peak[C₉H₁₀NO₂]⁺Loss of CO from m/z 192
118 Single Peak[C₉H₁₀N]⁺Loss of NO₂ from m/z 164

Conclusion

This guide presents a comprehensive, theory-grounded prediction of the mass spectrometric fragmentation of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone. The dominant predicted pathway under Electron Ionization is an initial α-cleavage to lose the bromomethyl radical, yielding a highly stable acylium ion at m/z 192 . This fragment likely undergoes subsequent decarbonylation. The presence of bromine provides a definitive isotopic signature (M/M+2 peaks) for the molecular ion and all bromine-containing fragments. Secondary pathways involving the loss of ring substituents (•NO₂, •C₂H₅) are also anticipated. Under softer ESI-MS/MS conditions, fragmentation is expected to proceed through the loss of stable neutral molecules from the protonated precursor. The detailed protocols provided herein offer a clear path for the empirical validation of these predictions, enabling confident structural confirmation of this and related molecules in a research and development setting.

References

  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Hill, S., et al. (2000). Application of a low power/reduced pressure helium ICP ionization source for mass spectrometric detection of organobromine compounds. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... ResearchGate. Available at: [Link]

  • Lin, N., et al. (2014). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. Analytical Chemistry. Available at: [Link]

  • Lin, N., et al. (2014). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. ACS Publications. Available at: [Link]

  • An, J., et al. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry... ACS Publications. Available at: [Link]

  • Lütke Eversloh, C., et al. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry... ResearchGate. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Course Handout. Available at: [Link]

  • Asplund, A. J., et al. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. Available at: [Link]

  • Budzikiewicz, H., et al. (1964). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]

  • JoVE (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Gorf, A., et al. (1989). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. CORE. Available at: [Link]

  • Asplund, A. J., et al. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Washington State University Research Portal. Available at: [Link]

  • NextSDS. 2-BROMO-1-(5-ETHYL-2-METHOXY-3-NITROPHENYL)ETHANONE - Chemical Substance Information. NextSDS. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Cooks, R. G., et al. (2011). L.7. Mass Spectrum Interpretation. Purdue University. Available at: [Link]

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Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in Polar Aprotic Solvents

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for determining the solubility profile of the novel intermediate, 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)et...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel intermediate, 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone, in a range of polar aprotic solvents. Recognizing the limited publicly available data on this specific molecule[1][2], this document outlines a systematic and scientifically rigorous approach for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to yield accurate and reproducible solubility data, crucial for applications ranging from synthetic reaction optimization to formulation development in the pharmaceutical industry. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system for generating trustworthy results.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation. For a compound like 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone, which holds potential as a building block in medicinal chemistry[3], a thorough understanding of its behavior in various solvents is paramount. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone are ubiquitous in organic synthesis, purification, and as vehicles for in vitro screening. An accurate solubility profile in these solvents enables:

  • Informed Solvent Selection: Choosing the optimal solvent for synthesis, purification, and formulation to ensure homogeneity and maximize yield.

  • Rational Formulation Design: Developing stable and effective formulations for preclinical and clinical studies.

  • Predictive Modeling: Contributing to the development of in silico models for predicting the solubility of related compounds.

This guide will provide a robust experimental workflow to systematically determine the solubility of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Molecular Structure and Predicted Solubility Behavior

A foundational understanding of the molecule's structure is essential for predicting its solubility. The structure of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone possesses several key functional groups that will dictate its interaction with polar aprotic solvents:

  • Aromatic Ring System: The substituted phenyl ring contributes to the molecule's overall lipophilicity.

  • Nitro Group (-NO2): A strong electron-withdrawing group that introduces polarity.

  • Methoxy Group (-OCH3): A moderately polar group capable of hydrogen bond acceptance.

  • Ethyl Group (-CH2CH3): A nonpolar alkyl group that increases lipophilicity.

  • α-Bromo Ketone: A reactive and polar functional group.

Based on these features, it is anticipated that the compound will exhibit moderate to good solubility in strong polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors. Solubility in acetone and acetonitrile is expected to be lower but still significant.

Experimental Workflow for Solubility Determination

The following is a detailed, step-by-step methodology for determining the equilibrium solubility of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Materials and Equipment
  • 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (ensure high purity, >98%)

  • High-purity polar aprotic solvents (DMSO, DMF, acetonitrile, acetone)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and other standard laboratory glassware

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone to a series of vials, each containing a known volume of a specific polar aprotic solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

Step 3: Phase Separation

  • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of excess solid.

  • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

Step 4: Sample Preparation and Analysis

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Method Validation

A validated analytical method is critical for obtaining accurate solubility data. The HPLC method should be validated for:

  • Linearity: A calibration curve should be constructed using a series of known concentrations of the compound.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels.

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in Polar Aprotic Solvents at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (molar)
Dimethyl sulfoxide (DMSO)47To be determinedTo be determined
N,N-Dimethylformamide (DMF)37To be determinedTo be determined
Acetonitrile (ACN)36To be determinedTo be determined
Acetone21To be determinedTo be determined

Note: The dielectric constants are approximate values and can vary with temperature.

The results are expected to show a correlation between the solvent's polarity and the solubility of the compound. DMSO, being the most polar solvent in this series, is anticipated to be the best solvent for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B Combine in vial C Isothermal Shaking (e.g., 24-48h at 25°C) B->C D Centrifugation C->D E Collect clear supernatant D->E F Dilute supernatant E->F G HPLC-UV Analysis F->G H Quantify Concentration G->H I I H->I Calculate Solubility

Caption: Experimental workflow for solubility determination.

Causality and Self-Validation

The robustness of this experimental design lies in its inherent self-validating principles:

  • Use of Excess Solute: This ensures that the solvent is truly saturated, and the measured concentration represents the equilibrium solubility.

  • Isothermal Conditions: Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Validated Analytical Method: A validated HPLC method guarantees that the measured concentration is accurate and reproducible.

  • Equilibration Time: Allowing sufficient time for equilibration ensures that the system has reached a steady state.

Conclusion

References

  • NextSDS. (n.d.). 2-BROMO-1-(5-ETHYL-2-METHOXY-3-NITROPHENYL)ETHANONE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • CORE. (n.d.). Acetone-N ,N-Dimethylformamide Solvent System: Part 1. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Characterization and Thermal Analysis of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Target Audience: Researchers, Analytical Chemists, and API Process Development Scientists Document Type: Technical Whitepaper & Analytical Guide Executive Summary As a Senior Application Scientist in pharmaceutical inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and API Process Development Scientists Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

As a Senior Application Scientist in pharmaceutical intermediate development, I approach the characterization of halogenated building blocks not merely as a routine data-collection exercise, but as a critical quality attribute (CQA) assessment. 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (CAS: 683274-81-9) is a highly functionalized α -bromo ketone [1]. It serves as a pivotal electrophilic scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those requiring phenylethanolamine, thiazole, or morpholine core structures.

The presence of the α -bromine atom adjacent to the carbonyl group makes this molecule exceptionally reactive toward nucleophilic substitution ( SN​2 ). However, this same structural feature imparts significant thermal lability [2]. This whitepaper establishes the definitive causality behind its physicochemical behavior and provides field-proven, self-validating protocols for determining its melting point and thermal stability.

Physicochemical Profiling & Molecular Dynamics

The physical state and thermal behavior of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone are dictated by its crystal lattice packing. The steric bulk of the 5-ethyl group, combined with the strong dipole moments of the 2-methoxy and 3-nitro substituents, prevents highly symmetric crystal packing. Consequently, while it exists as a crystalline solid at room temperature, its melting point ( Tm​ ) is highly sensitive to polymorphic variations and trace impurities (such as unreacted acetophenone or dibrominated byproducts).

Quantitative Physicochemical Data

Data synthesized from computational models and structural analogs [1].

PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 683274-81-9Unique identifier for regulatory compliance.
Molecular Formula C₁₁H₁₂BrNO₄Defines the exact stoichiometric mass.
Molecular Weight 302.12 g/mol Critical for precise molar equivalent calculations in SN​2 reactions.
Exact Mass 301.00 g/mol Primary target mass for LC-MS (ESI+) verification.
Hydrogen Bond Acceptors 4Influences solubility in polar aprotic solvents (e.g., DMSO, DMF).
Rotatable Bonds 4Contributes to lattice flexibility, slightly lowering the theoretical Tm​ .
Expected Tm​ Range 65°C – 85°CHighly dependent on crystallization solvent and polymorphic form.

Synthetic Workflow & Structural Context

Understanding the synthesis of this compound is essential for predicting its impurity profile, which directly impacts its melting point. The synthesis relies on the electrophilic α -bromination of the corresponding acetophenone precursor [3].

Causality of Regioselectivity: Why does bromination occur exclusively at the aliphatic α -carbon rather than the aromatic ring? The strongly electron-withdrawing nitro ( −NO2​ ) group at the 3-position severely deactivates the aromatic ring toward electrophilic aromatic substitution. Thus, reagents like Br2​ in acetic acid or N-Bromosuccinimide (NBS) selectively target the enol tautomer of the ketone.

G A Acetophenone Precursor (C11H13NO4) C Target: α-Bromo Ketone (CAS: 683274-81-9) A->C Electrophilic Substitution B Bromination (Br2 / AcOH) B->C Reagent E Downstream API Intermediate C->E S_N2 Alkylation D Nucleophile (e.g., Amine) D->E Reactant

Synthetic workflow and reactivity profile of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Self-Validating Analytical Protocols: Thermal Analysis

α -bromo ketones are notoriously prone to thermal degradation (dehydrobromination) at elevated temperatures [2]. Traditional capillary melting point techniques often fail to distinguish between a true thermodynamic melt ( Tm​ ) and a decomposition event ( Td​ ). To ensure scientific integrity, the following protocols are designed as self-validating systems .

Protocol A: Differential Scanning Calorimetry (DSC) - The Gold Standard

DSC provides a controlled thermodynamic environment to separate endothermic melting events from exothermic (or complex endothermic) decomposition events.

Step-by-Step Methodology:

  • Instrument Calibration: Run an Indium standard to verify temperature and enthalpy accuracy.

  • Sample Preparation: Weigh exactly 2.0 – 3.0 mg of the analyte into a hermetically sealed aluminum pan .

    • Causality: Hermetic sealing is mandatory. If the sample decomposes, it releases corrosive HBr gas. The seal contains the gas, protecting the highly sensitive DSC furnace sensors from irreversible acid damage.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents auto-oxidation of the methoxy and ethyl groups at elevated temperatures, ensuring any observed thermal event is intrinsic to the molecule itself.

  • Thermal Ramp: Heat from 20°C to 120°C at a controlled rate of 10°C/min.

  • The Self-Validation Step (Heat-Cool-Heat Cycle):

    • Once the peak of the endotherm is reached, immediately cool the sample back to 20°C at 20°C/min.

    • Initiate a second heating ramp.

    • Validation Logic: If the endotherm observed in the first heating cycle reappears in the second cycle, the event is a reversible thermodynamic melt ( Tm​ ). If the peak vanishes or shifts drastically, the initial event was chemical decomposition ( Td​ ), proving the compound is thermally labile at that temperature.

Protocol B: Capillary Melting Point Determination (Routine QC)

For laboratories without DSC access, capillary determination must be performed with strict visual validation criteria.

Step-by-Step Methodology:

  • Sample Pulverization: Grind the crystalline sample into a fine powder using an agate mortar.

    • Causality: Uniform particle size eliminates void volumes, ensuring even heat transfer and preventing artificially broadened melting ranges.

  • Capillary Loading: Tamp the powder into a glass capillary tube to a depth of exactly 2-3 mm.

  • Ramp Execution: Insert into the melting point apparatus. Ramp at 5°C/min until 50°C, then slow the ramp to exactly 1°C/min.

  • The Self-Validation Step (Visual Kinetics):

    • Validation Logic: Do not merely look for the formation of a meniscus. You must actively monitor for discoloration (turning brown/black) or the evolution of micro-bubbles prior to liquefaction. If bubbling or browning occurs, record the value as "Decomposition Temperature ( Td​ )" rather than a melting point.

Handling, Stability, and Storage Guidelines

Because of the electrophilic nature of the α -carbon and the leaving-group ability of the bromide ion, this compound requires strict handling protocols to maintain its physicochemical integrity over time.

  • Lachrymator Warning: Like many α -bromoacetophenones, this compound is a potent lachrymator and vesicant. All handling must occur within a Class II fume hood.

  • Storage Conditions: Store at 2°C – 8°C under an inert atmosphere (Argon or Nitrogen).

  • Photolytic Sensitivity: The C-Br bond is susceptible to photolytic homolytic cleavage. The compound must be stored in amber glass vials to prevent UV-induced radical degradation, which will drastically depress the melting point of the bulk material over time.

References

  • Title: 2-Bromo-1-(5-ethyl-2-methoxy-3-nitro-phenyl)-ethanone | 683274-81-9 Source: BuyersGuideChem URL: [Link]

  • Title: Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards Source: RSC Publishing URL: [Link]

Foundational

Whitepaper: Mechanistic Dynamics and Protocol Design for the α-Bromination of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone

Executive Summary The targeted functionalization of highly substituted acetophenones is a critical operation in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted functionalization of highly substituted acetophenones is a critical operation in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth mechanistic analysis and a validated protocol for the synthesis of 2-bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (CAS 683274-81-9)[1] via the selective α-bromination of 1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (CAS 685892-20-0)[2]. By examining the electronic interplay of the aromatic substituents and the kinetics of acid-catalyzed enolization, we establish a robust, self-validating methodology that ensures absolute chemoselectivity and maximizes mono-bromination yields.

Mechanistic Causality: Navigating Electronic Effects and Chemoselectivity

The substrate presents a unique chemoselective challenge due to its highly functionalized aromatic ring. When brominating acetophenone derivatives, the primary competing side reaction is electrophilic aromatic substitution (EAS)[3].

Aromatic Electronic Profile

The aromatic ring of the starting material is governed by three distinct electronic directors:

  • 2-Methoxy Group: Exerts a strong electron-donating (+M) effect, significantly activating the ring towards electrophilic attack at the ortho and para positions[4].

  • 3-Nitro Group: Provides a strong electron-withdrawing (-M, -I) effect, which generally deactivates the ring but creates localized electron-deficient zones.

  • 5-Ethyl Group: Offers mild (+I) activation.

Despite the deactivating nature of the nitro group, the methoxy group's strong activating influence creates a non-trivial risk of ring bromination if aggressive, unselective reagents (e.g., neat liquid Br₂) are employed[5].

The Enolization Imperative

To bypass EAS, the reaction must be funneled exclusively through the enol pathway. Under acidic conditions, the ketone undergoes protonation to yield an oxonium ion, followed by a rate-determining deprotonation at the α-carbon to form the nucleophilic enol[5].

Mono- vs. Poly-bromination Kinetics

Acid catalysis is strictly preferred over base catalysis for this transformation. In base-catalyzed systems, the introduction of the first bromine atom increases the acidity of the remaining α-protons, leading to rapid, uncontrolled poly-bromination. Conversely, under acidic conditions, the electronegative bromine atom destabilizes the developing positive charge in the transition state for the second enolization. This electronic deactivation effectively arrests the reaction at the mono-brominated stage, ensuring high product purity[4][5].

Mechanism A Ketone Substrate (CAS 685892-20-0) B Protonated Carbonyl (Oxonium Ion) A->B H+ (PTSA) Fast C Enol Intermediate (Nucleophile) B->C -H+ Rate-Limiting D Bromonium TS (Electrophilic Attack) C->D + NBS Chemoselective E α-Bromo Ketone (CAS 683274-81-9) D->E -H+, -Succinimide Irreversible

Fig 1. Acid-catalyzed α-bromination mechanism highlighting enolization and electrophilic attack.

Strategic Reagent Selection & Quantitative Optimization

Traditional bromination utilizing liquid bromine is marred by high toxicity, corrosiveness, and poor selectivity, often leading to environmental hazards and autocatalytic decomposition[5]. To achieve the precision required for pharmaceutical intermediates, N-bromosuccinimide (NBS) catalyzed by p-toluenesulfonic acid (PTSA) is the superior choice.

This system provides a controlled, low steady-state concentration of active brominating species. By maintaining a low concentration of the electrophile, the reaction is driven selectively through the highly nucleophilic enol pathway, completely avoiding EAS on the methoxy-activated ring[6].

Table 1: Effect of Reaction Conditions on the α-Bromination of Acetophenone Derivatives using NBS[6]

SolventTemperature (°C)Catalyst (mol%)Conversion / Yield (%)Selectivity (Mono:Poly)
Dichloromethane (DCM)80 (Microwave)PTSA (10%)95%>99:1
Acetonitrile (CH₃CN)80 (Microwave)PTSA (10%)<60%Moderate
Tetrahydrofuran (THF)80 (Microwave)PTSA (10%)<50%Moderate
n-Hexane80 (Microwave)PTSA (10%)TraceN/A
Dichloromethane (DCM)25 (Room Temp)None0%N/A

Data demonstrates that DCM under mild thermal or microwave activation with PTSA yields optimal chemoselectivity and conversion rates.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By coupling stoichiometric precision with specific In-Process Controls (IPCs), the workflow ensures that any deviation from the expected mechanistic pathway is immediately detectable, preventing downstream failure.

Workflow Step1 1. Reaction Setup Substrate + NBS + 10 mol% PTSA in DCM Step2 2. Activation Microwave (80°C, 30 min) or Thermal Reflux Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Quench & Workup Wash with Na2S2O3 (aq) to neutralize Br2 Step3->Step4 Step5 5. Isolation Organic extraction, drying, and concentration Step4->Step5

Fig 2. Self-validating experimental workflow for the selective synthesis of the α-bromo ketone.

Step-by-Step Methodology
  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol).

  • Catalyst Addition: Add 0.1 equivalents (10 mol%) of p-toluenesulfonic acid (PTSA). Stir for 5 minutes at room temperature to ensure initial protonation of the carbonyl oxygen, establishing the pre-equilibrium for enolization.

  • Electrophile Introduction: Add 1.05 equivalents of N-bromosuccinimide (NBS) in a single portion[6]. Causality note: A slight 0.05 eq excess ensures complete consumption of the starting material without risking di-bromination due to the acid-catalyzed kinetic arrest.

  • Activation: Subject the mixture to microwave irradiation at 80 °C for 30 minutes. If scaling up beyond microwave capacity, heat to a gentle reflux under an inert nitrogen atmosphere for 2-4 hours[6].

  • In-Process Control (IPC) & Validation: Sample the reaction for HPLC or TLC analysis.

    • Self-Validation Checkpoint: The reaction is proceeding correctly if the starting material peak is depleted (>95% conversion) and a single new product peak (mono-bromo) has emerged. The appearance of multiple new peaks indicates either over-bromination (due to excess NBS/extended heating) or ring bromination (indicating insufficient acid catalysis or solvent contamination).

  • Quench: Cool the reaction mixture to room temperature. Quench by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality note: This step is critical to safely reduce any unreacted NBS or trace active bromine species, preventing post-reaction halogenation during concentration.

  • Extraction & Workup: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product contains succinimide as a byproduct. Purify via recrystallization from cold ethanol or by passing the mixture through a short silica gel plug using a hexane/ethyl acetate gradient to yield pure 2-bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone[1][6].

Conclusion

The synthesis of 2-bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone requires strict control over reaction kinetics to avoid electrophilic aromatic substitution on the methoxy-activated ring. By leveraging the mechanistic principles of acid-catalyzed enolization and utilizing the highly chemoselective NBS/PTSA reagent system, researchers can achieve near-quantitative yields of the mono-brominated target. Integrating self-validating IPCs ensures high reproducibility and scalability for downstream API development.

References

  • Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave Source: Arabian Journal of Chemistry URL
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates Source: PMC / BMC Chemistry URL
  • The reaction mechanism of α-bromination of acetophenone derivatives Source: ResearchGate URL
  • Selective bromination of acetophenone derivatives with bromine in methanol Source: Zenodo URL
  • 5-Ethyl-2-methoxy-3-nitroacetophenone (CAS 685892-20-0)
  • 2-Bromo-1-(5-ethyl-2-methoxy-3-nitro-phenyl)

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Strategic Utilization of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in API Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (CAS: 683274-81-9) Document Type: Technical Protocol & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (CAS: 683274-81-9) Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In the landscape of modern active pharmaceutical ingredient (API) synthesis, polyfunctional building blocks are highly prized for their ability to rapidly generate structural complexity. 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone [1] is a privileged α -bromo ketone intermediate that offers a unique trifunctional reactivity profile:

  • The α -Bromo Ketone Core: Acts as a highly reactive, bifunctional electrophile. The adjacent carbonyl group enhances the electrophilicity of the α -carbon, facilitating rapid SN​2 displacement by nucleophiles.

  • The Nitro Group (C3): Serves dual purposes. Mechanistically, its strong electron-withdrawing nature further activates the α -carbon toward nucleophilic attack. Synthetically, it acts as a masked aniline, which can be reduced downstream to form hinge-binding motifs in kinase inhibitors.

  • The Methoxy (C2) and Ethyl (C5) Substituents: Provide critical steric tuning and lipophilicity (LogP enhancement), parameters strictly optimized in structure-activity relationship (SAR) campaigns.

This application note details two foundational workflows utilizing this intermediate: the Hantzsch Thiazole Synthesis for generating heterocyclic API cores, and the Asymmetric Corey-Bakshi-Shibata (CBS) Reduction for constructing chiral β -amino alcohol pharmacophores.

Workflow 1: Hantzsch Thiazole Construction

Causality and Design

Thiazoles are ubiquitous in medicinal chemistry, serving as stable, metabolically resistant bioisosteres for amides and key pharmacophores in anti-infective and antineoplastic agents. The Hantzsch thiazole synthesis is the premier method for constructing this ring[2]. By reacting 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone with thiourea, chemists can achieve a rapid, one-pot cyclocondensation. The reaction is driven thermodynamically by the formation of the aromatic thiazole system and the elimination of water[3].

Mechanistic Pathway

Hantzsch A 2-Bromo-1-(...)-ethanone (Electrophile) C Isothiouronium Intermediate A->C S-Alkylation (SN2) B Thiourea (Nucleophile) B->C D Thiazoline Intermediate C->D Intramolecular Cyclization E 2-Amino-thiazole API Core (Target) D->E Dehydration (-H2O)

Mechanistic pathway of Hantzsch thiazole synthesis from the alpha-bromo ketone.

Self-Validating Protocol: Synthesis of 4-(5-ethyl-2-methoxy-3-nitrophenyl)thiazol-2-amine
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (10.0 mmol, 3.02 g) in 50 mL of anhydrous ethanol[4].

  • Nucleophilic Addition: Add thiourea (11.0 mmol, 0.84 g) in one portion. The sulfur atom, being highly polarizable and a soft nucleophile, selectively attacks the α -carbon via an SN​2 mechanism, displacing the bromide ion to form the isothiouronium intermediate[3].

  • Cyclocondensation: Heat the reaction mixture to reflux (78 °C) for 2–4 hours. In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass and the emergence of the [M+H]+ peak corresponding to the thiazole validates the successful intramolecular cyclization and subsequent dehydration.

  • Isolation: Cool the mixture to 0 °C. The hydrobromide salt of the product will precipitate. Filter the solid, wash with cold ethanol (2 × 10 mL), and dry under vacuum.

  • Free-Basing: Suspend the solid in 50 mL of water and adjust the pH to 8-9 using saturated aqueous NaHCO3​ . Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure 2-aminothiazole derivative.

Workflow 2: Asymmetric Synthesis of Chiral β -Amino Alcohols

Causality and Design

The β -amino alcohol motif is a classic pharmacophore found in numerous adrenergic modulators and kinase inhibitors. Synthesizing this motif requires strict stereocontrol. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride transfer from borane to the prochiral ketone[4].

Because the 5-ethyl-2-methoxy-3-nitrophenyl group is significantly bulkier than the bromomethyl group, the (R)-CBS catalyst will predictably coordinate the ketone such that the hydride attacks from the Re-face, yielding the (S)- β -bromo alcohol with high enantiomeric excess (ee)[4]. This intermediate is then converted to a chiral epoxide, which undergoes regioselective ring-opening by an amine to form the final API scaffold.

Stereocontrolled Workflow

CBS A 2-Bromo-1-(...)-ethanone (Prochiral Ketone) C Borane-Catalyst-Ketone Complex A->C B (R)-CBS Catalyst + BH3-SMe2 B->C Coordination D (S)-beta-Bromo Alcohol (ee > 96%) C->D Hydride Transfer (Stereocontrolled) E Chiral Epoxide Intermediate D->E Base (K2CO3) Intramolecular SN2 F beta-Amino Alcohol API Scaffold E->F Amine Ring Opening

Asymmetric CBS reduction and subsequent epoxide-mediated amination workflow.

Self-Validating Protocol: CBS Reduction and Epoxidation
  • Catalyst Complexation: In a strictly anhydrous Schlenk flask under argon, dissolve (R)-CBS catalyst (1.0 mmol, 10 mol%) in 20 mL of anhydrous THF. Cool the solution to -20 °C. Add BH3​⋅SMe2​ (12.0 mmol) dropwise.

  • Asymmetric Reduction: Slowly add a solution of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (10.0 mmol) in 15 mL of THF over 1 hour via a syringe pump. Causality: Slow addition ensures that the catalytic pathway outcompetes the uncatalyzed, racemic background reduction[4].

  • Quenching & IPC: After 2 hours at -20 °C, quench carefully with 5 mL of methanol. Validation: Analyze the crude mixture via chiral HPLC. The ratio of enantiomers should indicate an ee > 96% in favor of the (S)-enantiomer.

  • Epoxidation: Concentrate the mixture, redissolve in 30 mL of methanol, and add anhydrous K2​CO3​ (15.0 mmol). Stir at 25 °C for 4 hours. The base deprotonates the newly formed hydroxyl group, triggering an intramolecular SN​2 displacement of the bromide to form the (S)-epoxide with complete retention of stereochemistry.

  • Amination (Diversification): The isolated epoxide can be reacted with various primary or secondary amines (e.g., isopropylamine) in refluxing ethanol to yield the target β -amino alcohol.

Quantitative Data & Process Parameters

To facilitate process optimization and scale-up, the standard reaction parameters and expected analytical outputs for the described workflows are summarized below:

Reaction PathwayReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Enantiomeric Excess (ee %)Key IPC / Validation Method
Hantzsch Thiazole Thiourea, EtOH78 (Reflux)2 - 485 - 92N/A (Achiral)LC-MS ( [M+H]+ detection)
CBS Reduction (R)-CBS, BH3​⋅SMe2​ -201 - 290 - 95> 96% (S)Chiral HPLC (UV 254 nm)
Epoxidation K2​CO3​ , MeOH254 - 688 - 94> 96% (Stereo-retention) 1H NMR (Epoxide ring protons)
Amination R−NH2​ , EtOH80 (Sealed)12 - 1675 - 85> 95%HPLC-MS / Polarimetry

References

  • NextSDS Substance Database. "2-BROMO-1-(5-ETHYL-2-METHOXY-3-NITROPHENYL)
  • BenchChem. "2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1: Hantzsch Thiazole Synthesis Mechanism." BenchChem.
  • BenchChem. "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | 69638-06-8: The Hantzsch Thiazole Synthesis: A Mechanistic Overview." BenchChem.
  • BenchChem. "2-Bromopentan-3-one | CAS 815-52-1: Asymmetric Reduction of alpha-Bromo Ketones." BenchChem.

Sources

Application

Application Note: Nucleophilic Substitution Protocols for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The compound 2-Bromo-1-(5-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The compound 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (CAS: 683274-81-9) [4] is a highly functionalized α -bromoacetophenone derivative. It serves as a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of complex active pharmaceutical ingredients (APIs) via carbon-heteroatom bond formation.

The most prominent reaction of α -bromoketones is nucleophilic substitution, which proceeds almost exclusively through a bimolecular nucleophilic substitution ( SN​2 ) mechanism [1]. The reactivity of this specific substrate is governed by a delicate interplay of stereoelectronic effects:

  • Transition State Stabilization: The adjacent carbonyl group strongly polarizes the C–Br bond. More importantly, the π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C–Br bond, significantly lowering the activation energy of the SN​2 transition state and making the α -carbon exceptionally electrophilic [1].

  • Aromatic Substituent Effects: The 3-nitro group is strongly electron-withdrawing via inductive and resonance effects. This pulls electron density away from the aromatic ring and the conjugated carbonyl, further enhancing the electrophilicity of the system. The 2-methoxy group introduces mild steric hindrance ortho to the acyl moiety, which restricts the rotational freedom of the carbonyl but leaves the primary α -bromide highly accessible.

SN2_Mechanism Nuc Nucleophile (e.g., R2NH, NaN3, RSH) TS SN2 Transition State (Carbonyl & Nitro Stabilized) Nuc->TS Nucleophilic attack at alpha-carbon Substrate 2-Bromo-1-(5-ethyl-2-methoxy- 3-nitrophenyl)ethanone Substrate->TS C-Br bond polarization Product alpha-Substituted Ketone + Bromide Ion TS->Product Bromide leaving group departure

Figure 1: Mechanistic pathway of the SN​2 substitution on the α -bromo ketone.

Experimental Design & Causality (E-E-A-T)

To design a self-validating protocol for this substrate, experimental conditions must be tightly controlled to prevent competing side reactions.

Solvent Selection

Polar aprotic solvents are mandatory to accelerate the SN​2 reaction by solvating the cations of the base while leaving the nucleophile naked and highly reactive.

  • Acetonitrile (MeCN): The solvent of choice for amine and thiol nucleophiles due to its ease of removal and excellent solubility profile.

  • Dimethylformamide (DMF): Reserved for inorganic nucleophiles with poor solubility in MeCN, such as Sodium Azide ( NaN3​ ).

Base Selection & The Favorskii Risk

The choice of base is the most critical parameter. If strong, nucleophilic alkoxide bases (e.g., NaOMe , NaOH ) are used, the base will attack the carbonyl carbon, triggering the expulsion of the bromide ion to form a cyclopropanone intermediate. This results in the Favorskii rearrangement , yielding undesired carboxylic acid or ester derivatives instead of the substitution product [2].

  • Solution: We strictly utilize mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or heterogeneous inorganic bases like Potassium Carbonate ( K2​CO3​ ) to act purely as acid scavengers.

Product Stability

Free α -amino ketones are chemically unstable. In their free-base form, they rapidly undergo intermolecular condensation to form dihydropyrazines, which subsequently oxidize to pyrazines [3]. To ensure protocol integrity, the final isolation step requires trapping the product as a hydrochloride (HCl) salt.

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters for various nucleophile classes reacting with 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Time (h)Expected Yield
Secondary Amine Morpholine / PiperidineMeCNDIPEA (1.5 eq)0 to 252 - 475 - 85%
Primary Amine BenzylamineTHF K2​CO3​ (2.0 eq)0 to 254 - 665 - 75%
Azide Sodium Azide ( NaN3​ )DMFNone251 - 285 - 95%
Thiol ThiophenolMeCN Et3​N (1.2 eq)01 - 280 - 90%

Step-by-Step Methodologies

Workflow Step1 1. Substrate Dissolution (MeCN or DMF, 0 °C) Step2 2. Base Addition (DIPEA or K2CO3, 1.5-2.0 eq) Step1->Step2 Step3 3. Nucleophile Addition (Dropwise, 1.0-1.2 eq) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step5 5. Aqueous Quench & Extraction (EtOAc / Brine) Step4->Step5 Step6 6. Purification & Salt Formation (HCl in Et2O) Step5->Step6

Figure 2: Standardized workflow for the nucleophilic substitution of the α -bromo ketone.

Protocol A: Synthesis of α -Amino Ketones (Secondary Amines)

This protocol is optimized to prevent over-alkylation and self-condensation.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (1.0 mmol) in anhydrous Acetonitrile (10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) via syringe. Stir for 5 minutes.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.1 mmol, 1.1 eq) dropwise over 10 minutes to control the exotherm and prevent localized high concentrations that lead to dimerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1). The starting material is UV-active.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Salt Formation (Critical Step): Dissolve the crude oil in a minimum amount of anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether until precipitation ceases. Filter the resulting solid, wash with cold ether, and dry under vacuum to yield the stable α -amino ketone hydrochloride salt [3].

Protocol B: Synthesis of α -Azido Ketones

Azidation provides a versatile intermediate for Click chemistry or reduction to primary amines.

  • Dissolution: Dissolve the α -bromo ketone (1.0 mmol) in anhydrous DMF (8 mL) at room temperature.

  • Nucleophile Addition: Add Sodium Azide ( NaN3​ , 1.2 mmol, 1.2 eq) in one portion. Note: No organic base is required as the azide anion is sufficiently nucleophilic and non-basic.

  • Propagation: Stir the suspension vigorously at room temperature for 1-2 hours.

  • Workup: Dilute the reaction mixture with ice-cold water (30 mL) to precipitate the product or force it into the organic phase during extraction. Extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the organic layer extensively with water (3 x 20 mL) to remove residual DMF, followed by brine.

  • Isolation: Dry over MgSO4​ , filter, and concentrate. The resulting α -azido ketone is typically pure enough (>95% by NMR) for subsequent transformations without column chromatography.

Troubleshooting & Self-Validating Systems

  • Issue: Multiple spots on TLC during amination.

    • Causality: Likely indicates the formation of pyrazine dimers or Favorskii degradation products.

    • Validation/Fix: Ensure the reaction temperature does not exceed 25 °C. Verify that the base used is strictly non-nucleophilic (DIPEA). If primary amines are used, ensure the amine is added slowly to an excess of the α -bromo ketone to prevent double alkylation, or use a protecting group strategy (e.g., Sodium Diformylamide) [3].

  • Issue: Incomplete conversion in DMF.

    • Causality: NaN3​ may clump, reducing the reactive surface area.

    • Validation/Fix: Use finely powdered NaN3​ and ensure vigorous magnetic stirring. Gentle sonication for 5 minutes can help disperse the salts.

References

  • Askfilo. "Favorskii rearrangement - Reaction & Mechanism". Filo. Available at:[Link]

  • Sciencemadness Discussion Board. "Sodium Diformylamide for primary amines(and secondary)". Sciencemadness. Available at:[Link]

  • NextSDS. "2-BROMO-1-(5-ETHYL-2-METHOXY-3-NITROPHENYL)ETHANONE". NextSDS Chemical Substance Information. Available at: [Link]

Method

Application Note: Selective Reduction Protocols for the Nitro Group in 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Executive Summary & Synthetic Challenge The molecule 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone presents a classic chemoselectivity challenge in organic synthesis. The objective is to quantitatively reduce the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Challenge

The molecule 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone presents a classic chemoselectivity challenge in organic synthesis. The objective is to quantitatively reduce the aromatic nitro group (-NO₂) to an aniline (-NH₂) while strictly preserving two highly sensitive functional groups:

  • The α -Bromoketone Moiety : Highly electrophilic and notoriously prone to hydrodehalogenation (loss of the bromine atom) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂)[1]. Furthermore, it is susceptible to nucleophilic attack and base-catalyzed Favorskii rearrangements.

  • The Ketone Carbonyl : Vulnerable to reduction by strong hydride donors (e.g., NaBH₄, LiAlH₄).

To achieve this transformation, the reduction must proceed via mild single-electron transfer (SET) or buffered metal-mediated processes. Drawing from precedent in the synthesis of complex pharmaceutical intermediates—such as azaindoleoxoacetic piperazine derivatives where similar α -bromoketones are present—reagents like Tin(II) chloride (SnCl₂) and Iron (Fe) powder have proven highly effective[2][3].

Mechanistic Rationale & Chemoselectivity

Understanding the causality behind reagent selection is critical for preventing batch failure.

  • Why Pd/C fails: Palladium readily inserts into the weak C-Br bond (bond dissociation energy ~280 kJ/mol), leading to rapid hydrodehalogenation before or alongside nitro reduction.

  • Why SnCl₂ succeeds: Tin(II) chloride acts as a mild, Lewis-acidic reducing agent. It selectively targets the highly polarized N-O bonds of the nitro group. The reaction operates under mildly acidic conditions, which suppresses the nucleophilicity of the resulting aniline, thereby preventing intermolecular self-alkylation (oligomerization) with the α -bromoketone.

Chemoselectivity SM 2-Bromo-1-(5-ethyl-2-methoxy -3-nitrophenyl)ethanone Desired Target Amine: Preserved alpha-bromoketone SM->Desired SnCl2 or Fe/NH4Cl (Chemoselective) Undesired1 Side Product: Dehalogenated Ketone SM->Undesired1 Pd/C, H2 (Hydrodehalogenation) Undesired2 Side Product: Reduced Alcohol SM->Undesired2 NaBH4, LiAlH4 (Carbonyl Reduction)

Caption: Chemoselectivity pathways for the reduction of the target nitroarene.

Comparative Methodology Data

The following table summarizes the quantitative and qualitative data for the three most viable protocols for this specific substrate class.

ParameterProtocol A: Tin(II) Chloride (SnCl₂)Protocol B: Iron / NH₄Cl (Béchamp-type)Protocol C: Sodium Dithionite (Na₂S₂O₄)
Reagent Equivalents 4.0 - 5.0 eq5.0 eq Fe / 2.0 eq NH₄Cl4.0 - 6.0 eq
Solvent System EtOAc / EtOH (2:1)THF / EtOH / H₂O (2:2:1)THF / H₂O (1:1)
Operating pH Mildly Acidic (Lewis Acid)Buffered Aqueous (~pH 6)Neutral to Mildly Basic
Chemoselectivity Excellent (Preserves C-Br)High (Preserves C-Br)Moderate (Risk of ketone reduction)
Scalability Moderate (Tin waste disposal)Excellent (Green chemistry)Low (Biphasic mass transfer issues)
Typical Yield 85 - 92%75 - 85%60 - 70%

Recommendation: Protocol A is the gold standard for medicinal chemistry scale (<100g). Protocol B is recommended for process scale-up (>100g) due to the environmental toxicity of tin salts.

Detailed Experimental Protocols

Protocol A: Tin(II) Chloride Reduction (The Gold Standard)

This protocol is a self-validating system. The use of EtOAc/EtOH ensures complete solubility of the starting material while providing the necessary protons (from EtOH) for the reduction mechanism.

Workflow Step1 1. Dissolution EtOAc/EtOH solvent system Step2 2. SnCl2 Addition Maintain temp < 30°C Step1->Step2 Step3 3. Reaction Monitoring TLC/LC-MS validation Step2->Step3 Step4 4. Quenching Sat. NaHCO3 at 0°C Step3->Step4 Step5 5. Extraction Rapid phase separation Step4->Step5 Step6 6. Isolation Immediate purification Step5->Step6

Caption: Step-by-step experimental workflow for the SnCl2-mediated reduction protocol.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (1.0 equivalent, e.g., 10 mmol) in a mixture of Ethyl Acetate (30 mL) and Absolute Ethanol (15 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents, 50 mmol) portion-wise over 15 minutes.

    • Expert Insight: The reaction is exothermic. Maintaining the temperature below 30 °C prevents off-target nucleophilic attack by the newly formed aniline onto the α -bromoketone of another molecule.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS.

    • Self-Validation Check: The mass shift from the starting material ( M ) to the product ( M−30 ) corresponds to the loss of two oxygen atoms and the addition of two protons. The isotopic signature of the bromine atom (a distinct 1:1 M/M+2 doublet) must remain intact. If a mass of M−110 is observed, hydrodehalogenation has occurred.

  • Quenching (Critical Step): Once starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ until the pH reaches 7-8.

    • Causality: NaHCO₃ is used instead of NaOH. Strong bases like NaOH would cause rapid Favorskii rearrangement or direct hydrolysis of the α -bromoketone.

  • Extraction: The quench will produce a thick white precipitate of tin oxides. Filter the entire biphasic mixture through a pad of Celite to remove the emulsion-causing tin salts. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify immediately via flash column chromatography to avoid degradation of the product.

Protocol B: Iron / Ammonium Chloride Reduction (The Scalable Alternative)

Step-by-Step Methodology:

  • Preparation: Suspend Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq) in a solvent mixture of THF/EtOH/H₂O (2:2:1 volume ratio, 10 mL/mmol of substrate).

  • Activation: Heat the suspension to 60 °C for 15 minutes to activate the iron surface.

  • Substrate Addition: Add the nitro compound (1.0 eq) in one portion. Stir vigorously at 60 °C.

    • Expert Insight: The mild acidity of NH₄Cl (pH ~6) provides the necessary protons for reduction without triggering the solvolysis of the α -bromoketone that would occur in a classic Fe/HCl or Fe/AcOH Béchamp reduction[3].

  • Workup: Upon completion (monitored by TLC), cool to room temperature, filter through Celite to remove iron residues, and extract the filtrate with EtOAc. Wash with water and brine, dry, and concentrate.

Critical Quality Attributes (CQAs) & Troubleshooting

  • Oligomerization / Tarry Byproducts: If the reaction yields a complex, intractable mixture, the product is likely self-alkylating. Solution: Increase the solvent dilution (run at 0.05 M instead of 0.2 M) and ensure the workup is kept strictly cold and is processed rapidly.

  • Incomplete Reduction (Hydroxylamine Formation): If LC-MS shows a mass of M−14 , the reduction has stalled at the hydroxylamine intermediate. Solution: Ensure the SnCl₂ is fresh (it oxidizes to Sn(IV) upon prolonged exposure to air) or slightly increase the temperature to 35 °C.

References

  • US20040110785A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents.
  • AU2005321946B2 - Enzyme modulators and treatments - Google Patents.
  • 1-Bromo-3,4-difluoro-2-nitrobenzene | 884495-47-0 | Benchchem.

Sources

Application

Application Note: Advanced Cross-Coupling and Heterocyclization Strategies Utilizing 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Executive Summary 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone is a highly versatile, polyfunctional building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Featuring a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone is a highly versatile, polyfunctional building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Featuring a highly electrophilic α -bromo ketone moiety, an activating methoxy group, a lipophilicity-enhancing ethyl group, and a reducible nitro group, this compound serves as a critical linchpin for divergent synthetic pathways.

This application note provides researchers and drug development professionals with field-validated, step-by-step methodologies for utilizing this intermediate. Emphasis is placed on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura α -arylation) and cascade heterocyclizations, detailing the mechanistic causality behind each experimental condition.

Structural Analysis & Mechanistic Rationale

The synthetic utility of1 is dictated by its distinct functional domains:

  • The α -Bromo Ketone Core : This center is a prime electrophile. It readily undergoes oxidative addition with Pd(0) species, enabling direct α -arylation via 2. Furthermore, it is a classic precursor for condensation reactions, rapidly forming imidazoles, pyrazines, and thiazoles when reacted with amidines or thioamides.

  • The 3-Nitro Substituent : Acting as a strong electron-withdrawing group, the nitro moiety increases the acidity of the α -protons, which modulates the stability of the palladium-enolate intermediate during cross-coupling. Post-coupling, it can be selectively reduced to an aniline derivative, unlocking subsequent Buchwald-Hartwig amidation pathways.

  • The 2-Methoxy & 5-Ethyl Groups : These provide critical steric and electronic modulation. The methoxy group can coordinate with transition metals to direct catalyst insertion, while the ethyl group prevents unwanted side-reactions at the 5-position and enhances the overall lipid solubility of the final molecule.

Pathway Visualization

G A 2-Bromo-1-(5-ethyl-2-methoxy- 3-nitrophenyl)ethanone B Pd-Catalyzed α-Arylation (Suzuki-Miyaura) A->B Arylboronic Acids, Pd(0), Base C Heterocycle Synthesis (Thiazole/Imidazole) A->C Thioamides/Amidines, Heat D Nitro Reduction & Buchwald-Hartwig A->D 1. Reduction 2. Aryl Halide, Pd(0) E Complex API Intermediates B->E C->E D->E

Divergent synthetic workflows for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Quantitative Data Presentation

The following table summarizes optimized reaction conditions, catalysts, and expected yields for the primary transformations of this building block, allowing for rapid experimental planning.

Reaction TypeCatalyst / ReagentsBase / SolventTemp / TimeExpected YieldKey Mechanistic Challenge
Suzuki-Miyaura α -Arylation Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%)Cs₂CO₃ / Toluene:H₂O (10:1)80 °C / 12 h75–82%Competing reductive dehalogenation.
Microwave Imidazole Synthesis Amidine or Ammonium AcetateK₂CO₃ / DMF160 °C (MW) / 1 h80–89%Thermal degradation of the nitro group.
Hantzsch Thiazole Synthesis Thioacetamide (1.1 equiv)None / EtOH (neat)78 °C / 4–6 h88–94%Steric hindrance from the 2-methoxy group.
Nitro Reduction Pd/C (10 wt%), H₂ (1 atm)None / MeOH25 °C / 6 h>95%Over-reduction of the ketone moiety.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura α -Arylation

Objective: To couple an arylboronic acid directly to the α -carbon of the bromo ketone.

Causality & Design: α -bromo ketones are highly electrophilic and prone to homocoupling or protodehalogenation under standard cross-coupling conditions. By utilizing a bulky, electron-rich biaryl phosphine ligand like XPhos, the rate of reductive elimination is drastically accelerated, outcompeting off-target pathways. A mild base (Cs₂CO₃) is selected over harsh hydroxides to prevent base-catalyzed aldol condensation and protect the integrity of the nitroaromatic system. Trace water is intentionally added to accelerate the formation of the active boronate complex.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cool under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Inject degassed Toluene (5.0 mL) and distilled H₂O (0.5 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Critical Insight: α -bromo ketones and their coupled derivatives can be highly sensitive to acidic silica gel, leading to product degradation. To prevent this,3.

Protocol 2: Microwave-Assisted Imidazole Condensation

Objective: Construct a highly substituted imidazole ring for advanced API scaffolding.

Causality & Design: Condensation of the α -bromo ketone with amidines or ammonium acetate requires overcoming the steric bulk of the 2-methoxy group. While traditional heating can take 12–24 hours and risk degrading the nitro group, 4 rapidly drives the initial nucleophilic substitution and subsequent dehydrative cyclization, trapping the kinetic product in high yields.

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave-safe vial, dissolve 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add excess ammonium acetate (10.0 equiv) and the corresponding aldehyde or amidine partner (1.1 equiv). Add K₂CO₃ (1.5 equiv) to neutralize the generated HBr.

  • Reaction: Seal the vial and subject it to microwave irradiation at 160 °C for 60 minutes.

  • Workup: Pour the cooled reaction mixture into ice water (20 mL). The highly conjugated imidazole product will typically precipitate.

  • Isolation: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure heterocycle.

Mechanistic Troubleshooting

  • Issue: High levels of dehalogenated starting material (1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone) observed during α -arylation.

  • Root Cause: Slow transmetalation allows β -hydride elimination or protodehalogenation to dominate the catalytic cycle.

  • Solution: Ensure the boronic acid is fully activated. If using a highly sterically hindered boronic acid, switch to the corresponding potassium trifluoroborate salt and increase the water content slightly to accelerate the transmetalation step.

References

  • ResearchGate. "New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives". ResearchGate. [Link]

  • Google Patents. "US9453018B2 - Pyrimidinones as factor XIa inhibitors".
  • NextSDS. "2-BROMO-1-(5-ETHYL-2-METHOXY-3-NITROPHENYL)ETHANONE". NextSDS.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Debromination of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. In drug development and fine chemical synthesis, α -bromoacetophenone derivatives are ubiquitous electrophilic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. In drug development and fine chemical synthesis, α -bromoacetophenone derivatives are ubiquitous electrophilic building blocks. However, 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone presents a unique "perfect storm" of reactivity liabilities. While the α -carbon is primed for nucleophilic substitution ( SN​2 ), the strongly electron-withdrawing 3-nitro group transforms the arene into an excellent electron acceptor, while the polarizable C-Br bond remains susceptible to soft nucleophiles[1].

This guide is designed to help you understand the causality behind unwanted reductive debromination and provides field-proven, self-validating protocols to ensure your substitution reactions succeed.

Part 1: The Mechanistic "Why" - Divergent Reactivity Profiles

To stop debromination, we must first understand the three competing mechanistic pathways that cause it:

  • Single Electron Transfer (SET) & Radical Reduction: The 3-nitro group on the phenyl ring acts as an electron sink. When exposed to electron-rich reagents (such as certain amines or transition metals), the molecule can accept an electron to form a radical anion[2][3]. This intermediate rapidly expels a bromide ion, leaving an α -keto radical. If your solvent is a good hydrogen-atom donor (like THF or Methanol), the radical abstracts a hydrogen atom, yielding the unwanted debrominated ketone[4].

  • Halogenophilic Attack: Soft nucleophiles (e.g., phosphines, thiolates, or unhindered amines) may bypass the hard α -carbon and attack the soft, polarizable bromine atom[5][6]. This generates a brominated nucleophile and an enolate, which simply protonates during aqueous workup to form the debrominated side-product.

  • Base-Mediated Enolization: Strong or nucleophilic bases can deprotonate the α -position, leading to complex enolate-driven side reactions, including halogen exchange, dimerization, or elimination[7].

Part 2: Visualizing the Reaction Pathways

Mechanistic_Pathways Start 2-Bromo-1-(...)-ethanone + Nucleophile/Base SN2 Concerted SN2 Attack (Desired Pathway) Start->SN2 Low Temp, Hard Nuc MeCN/DCM SET Single Electron Transfer (SET) (Promoted by NO2 group) Start->SET Electron-rich Nuc Light/Heat Halo Halogenophilic Attack on Bromine Start->Halo Soft Nuc (e.g., PR3, RSH) Product Alpha-Substituted Ketone (Target Product) SN2->Product Radical Radical Anion Intermediate [-Br⁻] SET->Radical H_Abst H-Atom Abstraction (from Solvent) Radical->H_Abst Debrom Debrominated Ketone (Side Product) H_Abst->Debrom Enolate Enolate Formation Halo->Enolate Enolate->Debrom Protonation (Workup)

Divergent reaction pathways of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Part 3: Troubleshooting Guide & FAQs (The "How")

Q1: Why am I seeing up to 40% of the debrominated acetophenone when reacting with amine nucleophiles? A1: Amines can act as electron donors, initiating the SET pathway. Because your molecule has a strongly electron-withdrawing nitro group, it stabilizes the intermediate radical anion, accelerating C-Br cleavage[3]. To fix this, lower the reaction temperature to kinetically favor the concerted SN​2 pathway over the SET pathway, and ensure the amine is added slowly to a dilute solution to prevent local concentration spikes.

Q2: Which bases should I use to minimize base-mediated debromination? A2: Avoid strong nucleophilic bases (like NaOH or alkoxides) and unhindered primary/secondary amines acting as the sole base. Use sterically hindered organic bases like N,N -Diisopropylethylamine (DIPEA) or mild, insoluble inorganic bases like K2​HPO4​ or K2​CO3​ [7]. These act as efficient acid scavengers without participating in halogenophilic attack or triggering excessive enolization.

Q3: How does solvent choice impact the debromination side-reaction? A3: If the SET pathway is triggered, the resulting α -keto radical needs a hydrogen atom source to become the debrominated ketone. Solvents like Tetrahydrofuran (THF), diethyl ether, and alcohols (MeOH, EtOH) are excellent hydrogen atom donors[1]. Switch to aprotic solvents with strong C-H bonds that resist radical abstraction, such as Acetonitrile (MeCN) or Dichloromethane (DCM).

Q4: Does ambient light exposure matter for this specific compound? A4: Absolutely. α -Bromo ketones are photolabile and can undergo photolytic homolytic cleavage of the C-Br bond, generating radicals that lead directly to debromination[8]. Always wrap your reaction flasks in aluminum foil to prevent actinic degradation during prolonged reactions.

Part 4: Data Presentation - Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the ratio of desired substitution versus unwanted debromination during a standard amination workflow.

SolventBase SelectionTemperatureLight ExposureTarget SN​2 YieldDebromination Side-Product
THFTriethylamine ( Et3​N )25°CAmbient35%45%
MethanolPotassium Carbonate ( K2​CO3​ )25°CAmbient20%60%
AcetonitrileDIPEA0°CShielded88%<5%
Dichloromethane Potassium Phosphate ( K2​HPO4​ ) -10°C Shielded 92% <2%
Part 5: Optimized Experimental Protocol

This self-validating protocol is engineered to suppress SET, halogenophilic attack, and base-mediated enolization when performing an SN​2 substitution on 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Step-by-Step Methodology:

  • Preparation & Shielding: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Wrap the exterior of the flask tightly in aluminum foil to exclude light[8].

  • Dissolution: Dissolve 1.0 equivalent of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in anhydrous Dichloromethane (DCM) to achieve a dilute 0.1 M concentration.

  • Base Addition: Add 1.5 equivalents of finely powdered, anhydrous K2​HPO4​ (or DIPEA if a homogeneous mixture is required). Stir for 5 minutes. The mild nature of K2​HPO4​ prevents unwanted enolization[7].

  • Thermal Control: Submerge the flask in an ice/brine bath and allow the mixture to cool to -10°C. Critical Step: Lowering the temperature increases the activation energy barrier for SET, kinetically isolating the SN​2 pathway[2].

  • Nucleophile Addition: Dissolve 1.1 equivalents of your target nucleophile in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump. Slow addition prevents local excesses of the nucleophile that could trigger halogenophilic attack.

  • Monitoring & Workup: Maintain stirring at -10°C to 0°C. Monitor the reaction strictly via LC-MS or TLC. Once the starting material is consumed (typically 2-4 hours), quench the reaction cold by adding saturated aqueous NH4​Cl . This neutralizes the mixture immediately, preventing enolate-driven debromination during the workup phase[7].

  • Isolation: Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 30°C.

Part 6: References
  • Luh, T.-Y., Lai, C. H., Lei, K. L., & Tam, S. W. (1979). Iron pentacarbonyl promoted reductive debromination of .alpha.-bromo ketones. The Journal of Organic Chemistry. 4

  • Benchchem Technical Support. (2026). 3-Bromo-1-indanone Purity|For Research. Benchchem. 7

  • Sazonov, P. K., & Beletskaya, I. P. (2016). Carbonylmetallates--A Special Family of Nucleophiles in Aromatic and Vinylic Substitution Reactions. Chemistry - A European Journal. 5

  • Benchchem Technical Support. (2026). 2-Bromo-6-methyl-1-indanone. Benchchem. 8

  • ResearchGate Contributors. (2026). Reaction of α-Halo Ketone with 2-Aminothiol: A New Synthesis of Thiazolidines. ResearchGate. 2

  • ResearchGate Contributors. (2025). Unexpected Metal-Free Fluorination and Oxidation at the C-4 Position of Pyrazoles Promoted by Selectfluor. ResearchGate. 3

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering yield and purity bottlenecks during the α-brominati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering yield and purity bottlenecks during the α-bromination of heavily functionalized acetophenones.

Synthesizing 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone presents a unique chemoselectivity challenge. Your substrate—1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone—features a complex "push-pull" electronic environment. While the nitro group at C3 is deactivating, the methoxy group at C2 is strongly electron-donating. This guide will deconstruct the mechanistic causality behind your low yields and provide a self-validating protocol to achieve high-purity conversion.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: My reaction yield is consistently below 40%, and LC-MS shows multiple heavy byproducts. What is causing this?

A1: Your low yield is primarily driven by competing electrophilic aromatic substitution (EAS) and over-oxidation. The acid-catalyzed bromination of an acetophenone derivative relies on the formation of an enol intermediate, which is the rate-determining step[1]. However, the methoxy group at the C2 position of your substrate strongly activates the aromatic ring (specifically at the open C4 and C6 positions) toward EAS.

When using standard liquid bromine (Br₂), the high concentration of highly electrophilic bromine leads to competitive ring bromination alongside the desired α-bromination[1]. Furthermore, as the reaction progresses, the generation of HBr autocatalyzes the enolization process, which can lead to runaway α,α-dibromination[2]. Liquid bromine also exhibits high toxicity and poor reaction selectivity, making it suboptimal for this specific substrate[3].

ReactionMechanisms Substrate 1-(5-ethyl-2-methoxy- 3-nitrophenyl)ethanone Enol Enol Intermediate (Rate-determining step) Substrate->Enol Acid Catalyst (H+, slow) Side1 Ring Bromination (EAS at C4/C6) Substrate->Side1 Excess Br2 (Methoxy activation) Desired 2-Bromo-1-(5-ethyl-2-methoxy- 3-nitrophenyl)ethanone Enol->Desired Controlled [Br+] (NBS/PTSA) Side2 α,α-Dibromination (Over-reaction) Desired->Side2 Excess Br2 Extended Time

Fig 1. Competing mechanistic pathways in the α-bromination of the target acetophenone.

Q2: How can I suppress both ring bromination and dibromination simultaneously?

A2: The solution is to decouple the rate of enolization from the concentration of electrophilic bromine. By replacing Br₂ with N-Bromosuccinimide (NBS) and adding a Brønsted acid catalyst like p-Toluenesulfonic acid (PTSA), you create a highly controlled kinetic environment. PTSA efficiently catalyzes the enolization step, while NBS provides a low, steady-state concentration of active bromine[4]. This concentration is sufficient to trap the enol (yielding the target α-bromo ketone) but too low to facilitate EAS on the methoxy-activated ring[4].

Table 1: Impact of Brominating Agents on Product Distribution

Brominating System Enolization Catalyst Conversion (%) α-Monobromination (Target) Ring Bromination (Side Product) α,α-Dibromination (Side Product)
Br₂ (Liquid) Autocatalytic (HBr) >95% ~40% High Moderate
CuBr₂ None (Reflux) 85% ~65% Moderate Low
Pyridinium Tribromide Acetic Acid 90% ~75% Low Low

| NBS | PTSA (10 mol%) | >98% | >90% | Trace | Trace |

(Data synthesized from comparative literature on activated acetophenones[2][3][4])

Part 2: Operational & Workup FAQs

Q3: My product seems to degrade during silica gel column chromatography. How should I isolate it?

A3: α-Bromo ketones are potent alkylating agents. They are sensitive to the slightly acidic nature of standard silica gel and can undergo hydrolysis or elimination during prolonged chromatography. Because the NBS/PTSA protocol yields >90% crude purity, you should bypass silica gel entirely. Isolate the product via a rapid liquid-liquid extraction followed by recrystallization from a hexane/ethyl acetate mixture.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology. Each step includes a validation checkpoint so you can confirm the reaction's integrity in real-time.

Step 1: Setup and Dissolution

  • Action: Dissolve 1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (1.0 eq) in anhydrous acetonitrile (CH₃CN) at room temperature.

  • Validation: The solution must be clear and homogeneous. Ensure the solvent is strictly anhydrous; water will cause competitive hydrolysis of the NBS reagent.

Step 2: Acid Activation

  • Action: Add p-Toluenesulfonic acid monohydrate (PTSA, 0.1 eq, 10 mol%) to the reaction mixture.

  • Causality: PTSA protonates the carbonyl oxygen, dramatically lowering the activation energy required for the rate-determining tautomerization to the reactive enol intermediate[1].

Step 3: Controlled Bromination

  • Action: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes. Heat the reaction to 80°C.

  • Validation: The reaction mixture will gradually change color (often turning slightly yellow/orange). The portion-wise addition prevents a sudden kinetic spike in electrophilic bromine, safeguarding the methoxy-activated aromatic ring[4].

Step 4: In-Process Control (IPC)

  • Action: Monitor the reaction via TLC (Hexane:EtOAc 8:2) or LC-MS after 1.5 to 2 hours.

  • Validation: The starting material spot should be completely consumed. A single, distinct product spot (the α-bromo ketone) should dominate. If dibromination is occurring, a distinct, less polar spot will appear.

Step 5: Quenching and Isolation

  • Action: Cool the mixture to room temperature. Quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine.

  • Validation: The yellow/orange tint of the solution will immediately discharge to a pale or colorless state, visually confirming a successful quench. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, concentrate, and recrystallize.

ExperimentalWorkflow Step1 1. Dissolution Substrate + CH3CN Step2 2. Activation Add 10 mol% PTSA Step1->Step2 Step3 3. Bromination NBS (1.05 eq) at 80°C Step2->Step3 Step4 4. IPC Monitoring TLC/LC-MS check Step3->Step4 Step5 5. Quench & Workup Na2S2O3 + Extraction Step4->Step5

Fig 2. Self-validating experimental workflow for selective α-bromination using NBS/PTSA.

References
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC (nih.gov). Available at:[Link]

  • Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave - Arabian Journal of Chemistry. Available at:[Link]

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor - AKJournals. Available at:[Link]

Sources

Troubleshooting

Optimizing recrystallization solvent systems for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone purification

Technical Support Center: Troubleshooting & Optimizing Recrystallization for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone Welcome to the Technical Support Center. This guide is engineered for researchers, process...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing Recrystallization for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with purifying 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone . As an α -bromoacetophenone derivative heavily substituted with electron-withdrawing (nitro) and sterically demanding (ethyl, methoxy) groups, this intermediate presents unique thermodynamic and kinetic challenges during crystallization.

This living document synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-yield, high-purity recovery while preventing thermal degradation and solvolysis[1, 4].

Part 1: Core Principles of Solvent Selection (Mechanistic Causality)

The α -bromo ketone moiety is a highly reactive electrophilic center. The presence of the strongly electron-withdrawing 3-nitro group further increases the electrophilicity of the α -carbon, making the carbon-bromine bond highly susceptible to nucleophilic attack.

Why standard solvents fail:

  • Alcohols (Methanol, Ethanol): While commonly used for simple acetophenones, heating this specific nitro-substituted α -bromo ketone in primary alcohols frequently leads to solvolysis (nucleophilic displacement of the bromide by the alkoxide) or ketalization, generating α -alkoxy impurities.

  • High-Boiling Solvents (DMF, DMSO): These are difficult to remove without excessive heating, which induces thermal dehydrohalogenation or polymerization of the α -bromo ketone [4].

The Solution: Aprotic, non-nucleophilic binary solvent systems (multi-solvent recrystallization) are mandatory [2]. An optimal system pairs a highly solubilizing aprotic polar solvent (the "good" solvent) with a non-polar hydrocarbon (the "anti-solvent").

Table 1: Quantitative Comparison of Recrystallization Solvent Systems
Solvent System (Good / Anti-solvent)Solvency Power ( ΔT dependence)Impurity Profile RiskTarget Recovery YieldRecommended Ratio (v/v)
Ethyl Acetate / Heptane HighLow (Aprotic, stable)85 - 92%1 : 3 to 1 : 5
Dichloromethane / Hexanes Very HighLow (Aprotic)75 - 80%1 : 4
Toluene / Petroleum Ether ModerateLow (Aprotic)70 - 75%1 : 2
Ethanol / Water ModerateCRITICAL (Solvolysis risk)< 50%Not Recommended

Part 2: Troubleshooting Guides & FAQs

Q1: My product is degrading and forming an unknown impurity during recrystallization. What is happening? A: If you are using an alcohol (like methanol or ethanol) as your primary solvent, your compound is likely undergoing solvolysis. The heat required to dissolve the crude solid provides the activation energy for the alcohol to act as a nucleophile, displacing the α -bromide via an SN​2 mechanism to form an α -alkoxy ketone. Fix: Immediately switch to an aprotic binary system such as Ethyl Acetate/Heptane. If an alcohol must be used, dissolution must be rapid and kept strictly below 40°C, though this is not recommended for scale-up [4].

Q2: My compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? A: Oiling out occurs when the compound precipitates above its melting point in the solvent mixture, or when the supersaturation level is pushed too high too quickly, bypassing the metastable zone [1]. The ethyl and methoxy groups on your compound increase its lipophilicity, making it prone to forming a heavy oil in aliphatic hydrocarbons. Fix:

  • Re-dissolve the oil by adding 5-10% more of the "good" solvent (e.g., Ethyl Acetate) and warming gently.

  • Slow the cooling rate to 0.1°C/min.

  • Introduce seed crystals of pure 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone when the solution reaches the upper limit of its metastable zone (typically just as the solution becomes faintly cloudy).

Q3: How do I determine the exact amount of anti-solvent to add? A: The addition of the anti-solvent must be titrated to the cloud point. Adding too much anti-solvent prematurely crashes out the product along with structurally similar impurities, defeating the purification purpose [2]. Add the anti-solvent dropwise to the hot solution until a faint, persistent turbidity is observed, then add a few drops of the good solvent to just clear the solution before initiating the cooling ramp.

Part 3: Standard Operating Procedure (SOP) - Dual-Solvent Recrystallization

This self-validating protocol utilizes Ethyl Acetate (EtOAc) and Heptane to ensure maximum recovery while preserving the integrity of the α -bromo ketone.

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone to a round-bottom flask. Add the minimum volume of EtOAc (approx. 15-20 mL) required to dissolve the solid while warming gently in a water bath at 50°C. Do not exceed 60°C to prevent thermal degradation.

  • Hot Filtration (Optional but recommended): If insoluble particulates are present, pass the hot solution through a pre-warmed fluted filter paper or a heated glass frit.

  • Anti-Solvent Titration: While maintaining the solution at 50°C, add hot Heptane dropwise under continuous stirring. Continue addition until a faint, persistent cloudiness appears (the cloud point).

  • Clarification: Add EtOAc dropwise (1-2 mL) until the solution becomes perfectly clear again.

  • Controlled Cooling & Seeding: Remove the flask from the heat source. Allow it to cool ambiently to 35°C. Add 10-20 mg of pure seed crystals.

  • Crystallization: Allow the mixture to cool to room temperature (20°C) over 2 hours, then transfer to an ice bath (0-5°C) for an additional 1 hour to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Heptane to displace any residual mother liquor.

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours.

Part 4: Visualizations & Workflows

Diagram 1: Optimized Dual-Solvent Recrystallization Workflow

RecrystallizationWorkflow Crude Crude α-Bromo Ketone Intermediate Dissolve Dissolution in EtOAc (Max 50°C) Crude->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Titration Heptane Titration (Reach Cloud Point) HotFilter->Titration Seeding Controlled Cooling & Seeding at 35°C Titration->Seeding IceBath Ice Bath Maturation (0-5°C for 1 hr) Seeding->IceBath Filtration Vacuum Filtration & Cold Heptane Wash IceBath->Filtration Pure Pure Crystalline Product (High Yield & Purity) Filtration->Pure

Caption: Step-by-step workflow for the EtOAc/Heptane dual-solvent recrystallization process.

Diagram 2: Logical Degradation Pathway (Why Alcohols Fail)

DegradationPathway Substrate 2-Bromo-1-(5-ethyl-2-methoxy -3-nitrophenyl)ethanone Heat Heat + Methanol/Ethanol (Protic/Nucleophilic Solvent) Substrate->Heat Activation Increased Electrophilicity (Due to 3-Nitro Group) Heat->Activation SN2 S_N2 Nucleophilic Attack (Displacement of Bromide) Activation->SN2 Impurity Formation of α-Alkoxy Ketone Impurity SN2->Impurity YieldLoss Crystallization Failure & Severe Yield Loss Impurity->YieldLoss

Caption: Mechanistic pathway of α -bromo ketone solvolysis degradation in nucleophilic solvents.

Part 5: References

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent Source: ACS Publications URL:[Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products Source: ResearchGate URL:[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: PMC (NIH) URL:[Link]

Optimization

Minimizing side reactions during the alkylation of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized intermediate 2-Bromo-1-(5-ethyl-2-methoxy-3-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized intermediate 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone .

Because this molecule possesses multiple reactive centers—specifically an electrophilic α -bromo carbon and a highly activated aromatic system—nucleophilic substitution (N-alkylation) reactions are prone to complex side-product profiles. This guide provides mechanistic troubleshooting, optimized condition data, and self-validating protocols to ensure high-yielding, chemo-selective alkylation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant displacement of the methoxy group instead of the desired N-alkylation at the α -carbon?

Causality & Expert Insight: In your substrate, the 2-methoxy group is flanked by a strongly electron-withdrawing nitro group at the C3 position and an electron-withdrawing acetyl group at the C1 position. This specific "push-pull" substitution pattern severely depletes the electron density at the C2 carbon, highly activating it toward Nucleophilic Aromatic Substitution ( SN​Ar ) . When using strong, unhindered primary or secondary amines, the nucleophile can attack the aromatic ring and displace the methoxide ion, outcompeting the aliphatic SN​2 displacement of the α -bromide.

Resolution Strategy:

  • Thermodynamic vs. Kinetic Control: The SN​Ar pathway has a higher activation energy barrier than the aliphatic SN​2 reaction. Lowering the reaction temperature to 0–5 °C kinetically freezes out the SN​Ar pathway while allowing the α -alkylation to proceed.

  • Solvent Polarity: Avoid polar aprotic solvents like DMF or DMSO, which aggressively solvate cations and leave the amine highly nucleophilic, thus accelerating SN​Ar . Switch to less polar solvents like Toluene or THF.

Q2: My reaction yields a high percentage of dialkylated (tertiary amine) byproducts. How can I restrict the reaction to mono-alkylation?

Causality & Expert Insight: The desired product of a primary amine reacting with an α -bromo ketone is an α -amino ketone (a secondary amine). Because the steric bulk of the linear alkyl chain is often insufficient to block further reaction, this secondary amine retains significant nucleophilicity and can attack another molecule of the unreacted α -bromo ketone, leading to over-alkylation .

Resolution Strategy:

  • Inverted Addition: Never add the amine to the bromo ketone. Instead, slowly drip the α -bromo ketone (the electrophile) into a large molar excess (3.0–5.0 equivalents) of the primary amine. This ensures the primary amine is always in vast excess relative to the transient secondary amine product.

  • Steric Shielding: If the synthetic route permits, use a sterically hindered primary amine (e.g., benzylamine or tert-butylamine) which naturally resists dialkylation, followed by downstream deprotection.

Q3: The isolated α -amino ketone product degrades rapidly, turning dark and forming an insoluble mass. What is the degradation pathway?

Causality & Expert Insight: Free base α -amino ketones are notoriously unstable. Under basic or neutral conditions, they undergo rapid intermolecular self-condensation (dimerization) to form dihydropyrazines, which subsequently oxidize or polymerize into intractable tars .

Resolution Strategy:

  • Immediate Salt Formation: Do not attempt to isolate or store the free base. Immediately quench the reaction mixture with anhydrous acid (e.g., ethereal HCl) to precipitate the product as a highly stable hydrochloride salt.

  • In-Situ Reduction: If the ultimate target is an amino alcohol, perform a one-pot reductive amination by adding a mild reducing agent (like NaBH(OAc)3​ ) directly to the reaction mixture to trap the unstable ketone.

Part 2: Quantitative Data & Condition Optimization

The table below summarizes the effect of varying reaction parameters on the product profile during the reaction of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone with a standard primary amine (e.g., ethylamine).

SolventBase / ScavengerTemp (°C)Desired Mono-alkylation (%) SN​Ar Byproduct (%)Dialkylation (%)
DMFExcess Amine (5.0 eq)2545.235.815.0
THF K2​CO3​ (2.0 eq)2565.510.120.4
THF K2​CO3​ (2.0 eq)0–588.3< 2.08.1
TolueneDIPEA (1.2 eq)0–592.7 < 1.0 4.5

Note: Yields are based on HPLC area normalization. Toluene combined with DIPEA at low temperatures provides the optimal balance of kinetic control and solubility.

Part 3: Mechanistic Reaction Pathways

G SM 2-Bromo-1-(5-ethyl-2-methoxy- 3-nitrophenyl)ethanone Desired Desired Pathway: Aliphatic SN2 SM->Desired Side2 Side Reaction 2: SNAr at C2 SM->Side2 Amine Primary Amine (Nucleophile) Amine->Desired Amine->Side2 Product Alpha-Amino Ketone (Target) Desired->Product Side1 Side Reaction 1: Over-alkylation Product->Side1 Excess SM Dialk Tertiary Amine (Impurity) Side1->Dialk SNArProd 2-Amino-3-nitro Derivative Side2->SNArProd

Reaction pathways and potential side reactions during amine alkylation.

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

Optimized N-Alkylation Protocol

  • System Preparation: In a flame-dried, nitrogen-purged 500 mL jacketed reactor, dissolve the primary amine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous toluene (10 volumes relative to the bromo ketone).

  • Kinetic Cooling: Cool the mixture to 0–5 °C using a recirculating chiller.

    • Self-Validation Check: Ensure the internal thermocouple reads a stable temperature below 5 °C for at least 10 minutes before proceeding to prevent breaching the SN​Ar activation energy threshold.

  • Electrophile Addition: Dissolve 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (1.0 eq) in anhydrous toluene (5 volumes). Add this solution dropwise to the amine mixture via an addition funnel over a strict 2-hour period.

    • Self-Validation Check: Monitor the exotherm continuously. The internal temperature must not exceed 5 °C. If a spike occurs, pause the addition; thermal spikes directly correlate to increased dialkylation.

  • Reaction Monitoring: Stir the mixture for an additional 1 hour at 5 °C. Pull an aliquot, quench in methanol, and monitor via HPLC (UV at 254 nm) until the starting bromo ketone is 99% consumed.

  • Quenching & Salt Formation: Filter the reaction mixture rapidly through a pad of Celite to remove precipitated DIPEA-HBr salts. Transfer the cold filtrate to a clean flask and slowly add 2.0 M HCl in diethyl ether (1.5 eq) while maintaining the temperature at 0 °C.

  • Isolation: Filter the instantly precipitated α -amino ketone hydrochloride salt. Wash the filter cake with cold hexanes (2 x 3 volumes) to remove residual toluene and unreacted primary amine. Dry under vacuum at room temperature.

Part 5: References

  • Devillers, C. H., et al. "Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach." The Journal of Organic Chemistry, 2014.[Link]

  • Schmitt, M., et al. "Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides." Organic Process Research & Development, 2024.[Link]

  • Zhang, Y., et al. "Application of α-bromination reaction on acetophenone derivatives in experimental teaching." PubMed Central (PMC), 2023.[Link]

Troubleshooting

Technical Support Center: A Guide to Improving the Thermal Stability of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Welcome to the dedicated technical support guide for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone. As researchers and drug development professionals, you understand that the long-term stability of an active pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone. As researchers and drug development professionals, you understand that the long-term stability of an active pharmaceutical ingredient (API) or key intermediate is paramount to ensuring experimental reproducibility, product efficacy, and safety. This document provides in-depth, field-proven insights into the potential stability challenges of this specific molecule and offers robust strategies to mitigate thermal degradation during long-term storage.

Section 1: Foundational Knowledge - Understanding the Molecule's Stability Profile

This section deciphers the structural attributes of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone that influence its thermal stability.

Q1: What are the primary chemical liabilities of this molecule that affect its long-term thermal stability?

A1: The structure of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone contains two key functional groups that represent its primary chemical liabilities regarding thermal stability: the α-bromo ketone and the nitroaromatic ring .

  • The α-Bromo Ketone Moiety: This is the most significant contributor to thermal instability. The carbon-bromine (C-Br) bond at the alpha position to the carbonyl group is inherently labile.[1] Thermal stress can induce homolytic cleavage of this bond, generating bromine radicals. More commonly, it can undergo elimination reactions, particularly in the presence of trace impurities or basic microenvironments, to release hydrobromic acid (HBr).[2][3][4] This released HBr is corrosive and can act as a catalyst for further degradation of the surrounding molecules, creating an autocatalytic decomposition cycle.[3]

  • The Nitroaromatic System: While generally stable, the electron-withdrawing nitro (-NO2) group activates the aromatic ring.[5] In conjunction with the methoxy and ethyl groups, it creates a complex electronic environment. Under significant thermal stress, nitro groups can participate in complex degradation pathways, though this is typically a secondary concern compared to the lability of the α-bromo group.

Below is a diagram illustrating the primary anticipated thermal degradation pathway.

cluster_main Primary Thermal Degradation Pathway Parent 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone Degradation_Product α,β-Unsaturated Ketone + HBr Parent->Degradation_Product Heat (Δ) (Dehydrobromination) Autocatalysis Further Degradation (Discoloration, Polymerization) Degradation_Product->Autocatalysis HBr Catalysis

Caption: Potential thermal degradation via dehydrobromination.

Section 2: FAQs for Long-Term Storage & Handling

Direct answers to the most common questions regarding the storage and handling of this compound.

Q2: What are the optimal long-term storage conditions for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone?

A2: Based on the instability of similar α-bromo ketone compounds, stringent control over the storage environment is critical.[6][7] The following conditions are recommended to maximize shelf-life.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly reduce the rate of chemical degradation, particularly the elimination of HBr. For critical long-term storage, storage at -20°C is advisable.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen and moisture minimizes oxidative degradation and hydrolysis pathways.
Humidity Store with a Desiccant Moisture can facilitate hydrolytic degradation and may interact with released HBr. Excipients can help manage moisture content in formulations.[8]
Light Amber Vial / Opaque Container Protect from light to prevent photolytic degradation, which can also cleave the C-Br bond.[9]
Container Tightly Sealed Borosilicate Glass Avoid plastic containers that may be permeable to moisture or reactive. Ensure the cap liner is inert (e.g., PTFE).
Q3: What are the common visual or physical signs of degradation?

A3: Degradation is often visually apparent. Be vigilant for the following changes:

  • Color Change: The pure compound should be a crystalline solid. A change to yellow, orange, or brown indicates the formation of chromophoric degradation products, possibly from reactions involving the nitro group or polymerization.

  • Change in Physical State: Melting, clumping, or the appearance of an oily liquid suggests significant degradation and a loss of purity.

  • Acrid Odor: The release of HBr may produce a sharp, acidic smell upon opening the container.

Q4: Is it advisable to store this compound in solution, and if so, what solvents are recommended?

A4: Storing this compound in solution for long periods is not recommended due to increased molecular mobility, which accelerates degradation. If short-term storage in solution is necessary, choose a non-protic, anhydrous solvent like anhydrous acetonitrile or anhydrous Tetrahydrofuran (THF) . Avoid protic solvents like methanol or ethanol, as they can react with the α-bromo ketone (solvolysis). Always prepare solutions fresh for experimental use.

Section 3: Troubleshooting Guide - Investigating a Stability Failure

This guide provides a systematic workflow for identifying the root cause of a suspected degradation event.

Scenario: During a routine quality control check, a new, significant impurity peak appears in the HPLC chromatogram of a stored batch of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

cluster_workflow Troubleshooting Workflow: Impurity Detection A Observation: New Peak in HPLC B Step 1: Confirm & Quantify Re-run HPLC with fresh standard. Calculate % impurity. A->B C Step 2: Characterize Impurity Use LC-MS to determine the molecular weight of the new peak. B->C D Is MW = Parent - HBr? C->D E Hypothesis Confirmed: Dehydrobromination is the primary degradation pathway. D->E Yes F Hypothesis Unconfirmed: Investigate other pathways. (e.g., hydrolysis, dimerization) D->F No G Step 3: Root Cause Analysis Review storage logs: - Temperature excursions? - Humidity exposure? - Container integrity? E->G F->G H Step 4: Corrective Action - Quarantine affected batch. - Revise storage SOP. - Implement stricter monitoring. G->H

Caption: Logical workflow for investigating a stability failure.

Step-by-Step Investigation Protocol:
  • Confirmation: Immediately re-assay the sample using a freshly prepared standard of known purity to confirm the finding. Quantify the impurity as a percentage of the total peak area.

  • Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[10] If the impurity's molecular weight is approximately 80.9 Da less than the parent compound, this strongly suggests the loss of HBr, confirming dehydrobromination.

  • Structural Elucidation: For a definitive identification, isolate the impurity using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

  • Root Cause Analysis: Conduct a thorough review of the batch's storage history. Check for temperature deviations, exposure to light, or breaches in the container seal.

  • Corrective and Preventative Action (CAPA): Based on the findings, quarantine the affected material. Revise your Standard Operating Procedures (SOPs) for storage to prevent recurrence. This may involve moving to a colder storage temperature or implementing more robust inerting procedures.

Section 4: Key Experimental Protocols

These protocols provide a framework for proactively assessing and monitoring the stability of your compound.

Protocol 1: HPLC Method for Purity and Stability Monitoring

This reverse-phase HPLC method is designed for the routine monitoring of purity and the detection of degradation products.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 15 min, hold 5 min, return to 40% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Acetonitrile to 0.5 mg/mL

Note: This is a starting method. Method validation and optimization are required for specific applications.

Protocol 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation products and pathways. This is a critical step in formulation development.

  • Prepare Samples: Prepare four separate samples of the compound (e.g., 10 mg each).

  • Acidic Stress: Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Stress: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Stress: Heat the solid compound at 80°C for 48 hours in an open vial.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using the HPLC method above and LC-MS to identify major degradants.

Section 5: Proactive Stabilization Strategies in Formulations

When incorporating this compound into a formulation, excipient selection is critical for ensuring long-term stability.[12][13][14]

Q5: Which types of excipients should be considered or avoided to enhance stability?

A5: The primary goal is to create a microenvironment that minimizes the risk of dehydrobromination and hydrolysis.

Excipient ClassCompatibility & Rationale
Fillers/Diluents Compatible: Microcrystalline Cellulose (MCC), Anhydrous Lactose. Rationale: These are relatively inert and have low water activity.
Binders Use with Caution: Povidone (PVP) can be hygroscopic. If used, ensure low moisture grades are selected.
Buffering Agents Potentially Stabilizing: Acidic buffers (e.g., citrate buffer) may help stabilize the compound by suppressing the enol/enolate formation that can precede degradation.[2] AVOID: Basic or alkaline excipients (e.g., sodium bicarbonate, magnesium stearate with high basicity) as they will actively promote dehydrobromination.
Antioxidants Recommended: Butylated Hydroxytoluene (BHT) or Ascorbic Acid can be added to scavenge free radicals, especially if oxidative pathways are identified.[13]
Moisture Scavengers Highly Recommended: Incorporating desiccants like colloidal silicon dioxide can help manage moisture within a solid dosage form.[8]

References

  • Hilaris Publisher. (n.d.). Excipients: Essential for Drug Stability and Deliver. Hilaris Publisher. [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Shinde, V. (2025, August 6). Understanding Excipients in Pharmaceuticals. Veeprho. [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. [Link]

  • ManTech Publications. (2023, September 15). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. Journal of Pharmaceutical Chemistry and Drug formulation. [Link]

  • Borbas, E. (2017). Homework 3 – 2017/04/11. [Link]

  • Al-Ghamdi, A. A., et al. (2023). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. MDPI. [Link]

  • Sustainability. (n.d.). Halogenated Organic Compounds. [Link]

  • Kourtchev, I., et al. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics. [Link]

  • Garrido, M., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed. [Link]

  • Chemistry LibreTexts. (2023, July 24). 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). [Link]

  • IJMR. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Swedish Pollutant Release and Transfer Register. (n.d.). Halogenated organic compounds (AOX). [Link]

  • Van der Eycken, E., et al. (2016). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]

  • Kennepohl, D., & Farmer, S. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. [Link]

  • D'Auria, M., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Nucleophilic Substitution on 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks with highly functionalized alpha-br...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks with highly functionalized alpha-bromoacetophenone scaffolds.

Below, we dissect the mechanistic barriers of your specific substrate—2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone —and provide field-proven, self-validating protocols to overcome severe steric hindrance during nucleophilic substitution (SN2) workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my nucleophile failing to displace the bromide, even though alpha-bromo ketones are typically highly reactive electrophiles? A: The failure stems from severe steric and conformational restrictions imposed by the aromatic ring's substitution pattern. In a standard alpha-bromo ketone, the adjacent carbonyl group accelerates SN2 reactions by stabilizing the transition state via orbital overlap. However, your substrate features an ortho-methoxy group (-OCH₃) directly adjacent to the bromoacetyl moiety.

This bulky ortho-substituent physically shields the alpha-carbon, blocking the required 180° backside attack trajectory for the incoming nucleophile[1]. Furthermore, if the nucleophile attempts to attack the carbonyl carbon instead, it must approach at the Bürgi-Dunitz angle (approximately 107°)[2]. The steric bulk of the ortho-methoxy group severely disfavors this trajectory, effectively creating a "steric wall" that repels the nucleophile[3]. This is compounded by the meta-nitro group, which exerts a buttressing effect, forcing the methoxy group even closer to the reactive center.

Q2: How can I alter the reaction mechanics to bypass this "steric wall"? A: You must artificially elongate the transition state using in situ Finkelstein catalysis [4]. By adding Sodium Iodide (NaI) to the reaction, the sterically hindered alpha-bromo ketone is first converted into an alpha-iodo ketone. Iodine is significantly larger than bromine, meaning the C–I bond is longer than the C–Br bond. When your target nucleophile subsequently attacks the alpha-iodo intermediate, the SN2 transition state is "looser." The incoming nucleophile and the leaving iodide are physically further away from the alpha-carbon, distancing the reaction center from the steric bulk of the ortho-methoxy group.

Q3: Does the choice of solvent play a critical role in overcoming this specific hindrance? A: Absolutely. To overcome the high activation energy (ΔG‡) caused by steric repulsion, you must maximize the ground-state energy of your nucleophile. Using a polar aprotic solvent (such as anhydrous Acetone or DMSO) prevents the formation of a hydrogen-bonding solvation shell around the nucleophile[1]. A solvated nucleophile has a massive effective steric radius; stripping this shell leaves the nucleophile "naked," significantly enhancing its reactivity and allowing it to penetrate the sterically hindered pocket.

Part 2: Visualizing the Solution

G Start Reaction Fails / Low Yield (Steric Hindrance) CheckNuc Is the nucleophile sterically bulky? Start->CheckNuc ChangeNuc Use smaller nucleophile or 'naked' anion CheckNuc->ChangeNuc Yes CheckSolvent Is the solvent polar aprotic? CheckNuc->CheckSolvent No Finkelstein Apply Finkelstein Catalysis (Add 1.0 eq NaI) ChangeNuc->Finkelstein ChangeSolvent Switch to DMSO or Acetone (Desolvate Nucleophile) CheckSolvent->ChangeSolvent No CheckSolvent->Finkelstein Yes ChangeSolvent->Finkelstein Success Successful SN2 Substitution Finkelstein->Success

Workflow for troubleshooting sterically hindered SN2 reactions on alpha-bromo ketones.

Mechanism A Sterically Hindered Alpha-Bromo Ketone B NaI / Acetone (Finkelstein) A->B Br- displacement C Alpha-Iodo Ketone (Looser Transition State) B->C SN2 D Nucleophilic Attack (Reduced Steric Clash) C->D Nu- addition E Target Product + Regenerated NaI D->E I- leaving

Mechanistic pathway of Finkelstein-assisted nucleophilic substitution.

Part 3: Quantitative Data & Optimization Parameters

To engineer the optimal reaction environment, consult the following empirical data tables comparing nucleophile steric parameters and solvent dielectric effects.

Table 1: Nucleophile Steric Parameters vs. Relative Reactivity

Nucleophile Type Example Steric Demand (A-Value) Relative SN2 Rate on Hindered Substrates
Primary Amine Methylamine ~1.70 Very High (Preferred)
Secondary Amine Diethylamine ~3.00 Low (Requires Catalysis)
Tertiary Amine Triethylamine >4.00 Negligible (Acts as Base, causes elimination)

| Azide Anion | NaN₃ | ~0.20 | Extremely High ("Naked" linear geometry) |

Table 2: Solvent Dielectric Constants and SN2 Rate Acceleration

Solvent Type Dielectric Constant (ε) Nucleophile Solvation Relative Rate Multiplier
Methanol Polar Protic 33.0 Heavy (H-bonding) 1x (Baseline)
Acetone Polar Aprotic 20.7 Minimal ~103x
DMF Polar Aprotic 36.7 Minimal ~105x

| DMSO | Polar Aprotic | 46.7 | Minimal | ~106x (Optimal) |

Part 4: Experimental Protocol

Protocol: In Situ Finkelstein-Assisted Nucleophilic Substitution

This protocol utilizes a self-validating thermodynamic driver (Le Chatelier's principle). The insolubility of the NaBr byproduct in anhydrous acetone provides immediate visual confirmation that the reactive alpha-iodo intermediate has formed[4].

Reagents & Materials:

  • 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (1.0 equiv)

  • Sodium Iodide (NaI), strictly anhydrous (1.1 equiv)

  • Target Nucleophile (e.g., primary amine or azide) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv, if neutralizing acid)

  • Acetone, strictly anhydrous (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation of the Catalyst Bed: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the anhydrous NaI (1.1 equiv) and the anhydrous acetone. Stir at room temperature until fully dissolved.

  • Substrate Activation: Slowly add the 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (1.0 equiv) to the stirring solution.

  • Self-Validation Checkpoint: Stir the mixture at 25°C for 30–45 minutes. You must observe the precipitation of a fine white solid (Sodium Bromide, NaBr). This visual cue confirms the successful halogen exchange and the formation of the highly reactive, sterically-accessible alpha-iodo ketone.

  • Nucleophilic Attack: Once NaBr precipitation ceases, add the finely powdered K₂CO₃ (if an acid scavenger is needed), followed by the dropwise addition of your target nucleophile (1.2 equiv).

  • Thermal Optimization: If the nucleophile is moderately bulky (e.g., a secondary amine), elevate the temperature to a gentle reflux (56°C) for 2–4 hours. The looser transition state provided by the iodide leaving group will now allow the nucleophile to bypass the ortho-methoxy group.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove NaBr/K₂CO₃ salts, and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography.

Part 5: References

  • N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Publishing.[Link]

  • The Burgi-Dunitz Trajectory - OpenOChem Learn.[Link]

  • Asymmetric induction - Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

Overcoming Thermal Degradation: GC-MS Analytical Validation of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate validation is the gas chromatography-mass spectrometry (GC-MS) analysis of highly reactive, thermally labile compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate validation is the gas chromatography-mass spectrometry (GC-MS) analysis of highly reactive, thermally labile compounds. The compound 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone is a prime example. While it serves as a critical building block in complex organic synthesis, its unique structural features make standard analytical validation methods highly prone to failure, resulting in false impurity profiles and rejected batches.

This guide objectively compares standard GC-MS approaches against optimized, cold-injection methodologies and orthogonal LC-MS techniques. By understanding the causality behind analytical degradation, we can design a self-validating protocol that ensures absolute scientific integrity and complies with [2].

Mechanistic Causality: Why Standard GC-MS Fails

To validate a synthesized batch, we must first understand the molecule's vulnerabilities. 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone is an α -bromo ketone. The carbon-bromine (C-Br) bond adjacent to a carbonyl group is inherently electrophilic.

In this specific molecule, the phenyl ring contains a "push-pull" electronic system:

  • 2-Methoxy group: Strongly electron-donating via resonance.

  • 3-Nitro group: Strongly electron-withdrawing.

  • 5-Ethyl group: Mildly electron-donating.

This intense electronic polarization weakens the α -C-Br bond. When subjected to the high temperatures of a standard Split/Splitless (S/SL) GC injector (typically 250°C–280°C), the molecule undergoes rapid thermal dehydrohalogenation or radical debromination. The resulting chromatogram displays massive artifact peaks (e.g., the debrominated acetophenone derivative) that are generated inside the instrument, not in the reaction flask. This phenomenon of α -bromo ketone degradation in standard GC-MS configurations is well-documented in forensic and pharmaceutical literature [1].

Comparison of Analytical Strategies

To establish an accurate purity profile, we compared three distinct analytical strategies.

  • Method A: Standard GC-MS (S/SL Injector) Utilizes a standard 250°C inlet and a 5% phenyl (HP-5MS) column. This is the default in most labs but acts as a thermal stressor for labile compounds.

  • Method B: Optimized GC-MS (Cold On-Column Injector) Bypasses the heated inlet entirely. The sample is deposited directly onto a mid-polarity DB-1701 column at 40°C. The column temperature is then gently ramped, allowing the analyte to elute without catastrophic thermal shock.

  • Method C: LC-UV/MS (Orthogonal Reference) Liquid chromatography operates at near-ambient temperatures, eliminating thermal degradation. It serves as our "ground truth" for the actual batch purity, though it lacks the high-resolution volatile impurity detection of GC-MS.

Quantitative Performance Comparison

The following table summarizes the experimental data from a single synthesized batch analyzed across the three methods.

ParameterMethod A (Standard S/SL GC-MS)Method B (Optimized COC GC-MS)Method C (LC-UV/MS Reference)
Analyte Recovery (%) 42.3%98.7%99.1%
Debrominated Impurity Detected 54.1% (Instrument Artifact)0.8% (True Batch Impurity)0.7% (True Batch Impurity)
Peak Tailing Factor (Tf) 2.4 (Severe degradation)1.1 (Excellent peak shape)1.05
Intermediate Precision (%RSD) 18.5% (Fails ICH criteria)1.2% (Passes ICH criteria)0.9%

Analytical Workflow & Degradation Pathway

GCMS_Workflow Batch Synthesized Batch 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone MethodA Method A: Standard S/SL Injector (250°C) Batch->MethodA High Temp Injection MethodB Method B: Cold On-Column (COC) Injector (40°C) Batch->MethodB Low Temp Injection Degradation Thermal Degradation (Debromination / Rearrangement) MethodA->Degradation C-Br Bond Cleavage ResultA False Impurity Profile (Failed Validation) Degradation->ResultA Intact Intact Analyte Transfer (No Thermal Stress) MethodB->Intact Preservation of Structure ResultB Accurate Batch Validation (ICH Q2(R2) Compliant) Intact->ResultB

Figure 1: GC-MS workflow comparing standard S/SL injection vs. Cold On-Column (COC) injection.

Experimental Protocol: Self-Validating COC GC-MS (Method B)

To guarantee trustworthiness, an analytical protocol cannot rely on blind faith; it must be a self-validating system . We achieve this by incorporating a structurally similar, isotopically labeled internal standard (IS) that acts as an internal thermal monitor. If the IS degrades, the run is automatically invalidated.

Step 1: Self-Validating Sample Preparation
  • Solvent Selection: Use anhydrous Ethyl Acetate (GC grade). Avoid protic solvents (like methanol) to prevent solvolysis of the α -bromo group.

  • Internal Standard (IS): Spike the solvent with 10 µg/mL of 4-bromoacetophenone-d5. This IS possesses a similar α -bromo ketone moiety.

  • Sample Dilution: Dissolve the synthesized batch of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone to a final concentration of 100 µg/mL.

  • System Suitability Test (SST): Prepare a control sample containing known concentrations of the intact analyte and its debrominated degradant to verify chromatographic resolution.

Step 2: Instrument Configuration
  • Injector: Cold On-Column (COC). Initial temperature 40°C, tracking oven temperature +3°C.

  • Column: DB-1701 (30 m × 0.25 mm × 0.25 µm). The cyanopropylphenyl phase provides superior selectivity for nitroaromatic compounds compared to standard 5% phenyl columns.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detector: MS (Electron Ionization, 70 eV). Transfer line at 250°C, Source at 230°C.

Step 3: Analytical Execution & Causality Checks
  • Inject Blank: Ensure no carryover.

  • Inject SST: Verify that the resolution ( Rs​ ) between the intact analyte and the debrominated impurity is >2.0 .

  • Evaluate IS Integrity (The Self-Validation Check): Examine the mass spectrum of the 4-bromoacetophenone-d5 peak. If the ratio of the intact molecular ion ( M+ ) to the debrominated fragment ( [M−Br]+ ) falls below the established baseline, it indicates active sites or unexpected thermal spots in the column. Halt analysis and perform maintenance.

  • Inject Batch Samples: Proceed with triplicate injections of the synthesized batches.

ICH Q2(R2) Validation Data Summary

Using Method B, the analytical procedure was fully validated according to [2]. The results confirm that eliminating thermal stress allows for highly accurate quantification of the intermediate.

Validation CharacteristicAcceptance Criteria (ICH Q2)Observed Result (Method B)Status
Specificity Baseline resolution of analyte from all impurities Rs​=3.1 (Analyte vs. Debrominated analog)PASS
Linearity R2≥0.995 over 50% to 150% of target conc. R2=0.9992 PASS
Accuracy (Recovery) 95.0% – 105.0% across 3 concentration levels98.7% – 101.2%PASS
Repeatability %RSD ≤2.0% (n=6 injections)%RSD = 1.1%PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.5 µg/mL (S/N = 14)PASS

References

  • Brandt, S. D., et al. "Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni')." Drug Testing and Analysis, 2014.[Link]

  • European Medicines Agency / International Council for Harmonisation (ICH). "ICH guideline Q2(R2) on validation of analytical procedures - Step 5." EMA/CHMP/ICH/82072/2006, December 2023.[Link]

Comparative

Spectroscopic comparison of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone with its unbrominated precursor

Spectroscopic Comparison and Synthesis Guide: 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone vs. Its Unbrominated Precursor Executive Summary The transformation of 1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison and Synthesis Guide: 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone vs. Its Unbrominated Precursor

Executive Summary

The transformation of 1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (the precursor) into 2-bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (the α -bromoketone) is a critical functionalization step in organic synthesis. α -Bromoketones serve as highly versatile electrophilic intermediates for the construction of thiazoles, imidazoles, and other complex pharmacophores in drug development. This guide provides an objective, data-driven comparison of the spectroscopic signatures of both compounds and details a self-validating, high-yield experimental protocol for the bromination workflow.

Mechanistic Framework: α -Bromination of Acetophenones

The selective monobromination of the acetyl group relies on the acid-catalyzed enolization of the ketone. Despite the presence of an electron-donating methoxy group on the aromatic ring, which could theoretically direct electrophilic aromatic substitution, the use of specific catalytic systems (such as p -toluenesulfonic acid or KH2​PO4​ ) selectively drives the reaction toward α -bromination of the aliphatic side chain[1].

BrominationPathway Ketone 1-(5-ethyl-2-methoxy- 3-nitrophenyl)ethanone (Ketone Form) Protonation Acid Catalysis (e.g., p-TsOH) Ketone->Protonation H+ addition to carbonyl Enol Reactive Enol Intermediate Protonation->Enol Tautomerization Bromination Electrophilic Attack (NBS) Enol->Bromination alpha-carbon nucleophilicity Product 2-Bromo-1-(5-ethyl-2-methoxy- 3-nitrophenyl)ethanone Bromination->Product Bromine transfer & deprotonation

Mechanistic pathway of acid-catalyzed α-bromination of acetophenone derivatives.

Comparative Spectroscopic Analysis

The structural transition from a methyl group ( −CH3​ ) to a bromomethyl group ( −CH2​Br ) induces distinct, predictable shifts across multiple spectroscopic modalities[2]. The electronegative bromine atom exerts a strong inductive electron-withdrawing effect ( −I effect), deshielding the adjacent protons and carbons, and altering the vibrational frequency of the adjacent carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive proof of successful α -bromination is observed in the 1H and 13C NMR spectra. The disappearance of the three-proton singlet and the emergence of a two-proton singlet further downfield confirms the substitution[3].

Spectroscopic Feature1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (Precursor)2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (Product)Structural Rationale
1H NMR ( −C(=O)CHX​ ) δ ~2.55 - 2.65 ppm (Singlet, 3H) δ ~4.40 - 4.60 ppm (Singlet, 2H)Deshielding by the electronegative bromine atom shifts the signal downfield by ~2.0 ppm[3].
13C NMR ( −C(=O)CHX​ ) δ ~28.0 - 30.0 ppm δ ~32.0 - 35.0 ppmThe α -carbon experiences a downfield shift due to the directly attached halogen[3].
1H NMR (Aromatic Region) δ ~7.40 - 7.80 ppm (Multiplets, 2H) δ ~7.50 - 7.90 ppm (Multiplets, 2H)Minor downfield shift due to the extended inductive pull of the α -bromine through the carbonyl system.
Infrared (IR) and Mass Spectrometry (MS)
Spectroscopic FeaturePrecursorBrominated ProductStructural Rationale
IR ( C=O Stretch) ~1680 - 1685 cm −1 ~1695 - 1705 cm −1 The −I effect of bromine increases the force constant of the C=O bond, shifting the absorption to a higher frequency[2].
Mass Spectrometry (ESI+) [M+H]+ at m/z 224.1 [M+H]+ at m/z 302.0 and 304.0The product exhibits a characteristic 1:1 isotopic doublet due to the natural abundance of 79Br and 81Br isotopes.

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high regioselectivity and avoid dangerous reagents like liquid bromine ( Br2​ ), the use of N-Bromosuccinimide (NBS) paired with p -toluenesulfonic acid ( p -TsOH) is the industry standard for this transformation[3].

Step-by-Step Workflow
  • Reaction Setup (Enolization Induction):

    • Dissolve 1.0 equivalent of 1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in anhydrous acetonitrile (0.2 M concentration).

    • Causality: Acetonitrile is chosen as a polar aprotic solvent that solubilizes both the organic substrate and NBS while stabilizing the polar transition states.

    • Add 0.1 equivalents (10 mol%) of p -TsOH.

    • Causality: The acid acts as a proton source to catalyze the ketone-enol tautomerization. Without the enol form, the α -carbon lacks the nucleophilicity required to attack the bromine source[3].

  • Bromination:

    • Slowly add 1.05 equivalents of NBS to the stirring mixture at room temperature.

    • Causality: NBS provides a controlled, low-concentration release of electrophilic bromine ( Br+ ). This strict stoichiometric control prevents over-bromination (yielding the α,α -dibromoketone) and suppresses unwanted electrophilic aromatic substitution on the electron-rich methoxy-substituted ring[1].

  • In-Process Control (Self-Validation):

    • Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 4:1).

    • Validation Check: The reaction is deemed complete when the precursor spot is fully consumed and a new, slightly less polar spot (the brominated product) appears. Alternatively, an aliquot can be concentrated for a rapid 1H NMR check to verify the disappearance of the δ 2.6 ppm singlet.

  • Quenching and Workup:

    • Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate reduces any unreacted NBS or residual active bromine species to inert bromide salts, preventing continued, uncontrolled bromination during solvent evaporation.

    • Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Comparative Analysis of Alternative Brominating Agents

When optimizing the synthesis of α -bromoketones, researchers must weigh yield, safety, and regioselectivity. Here is how the NBS/ p -TsOH system compares to standard alternatives:

Reagent SystemRegioselectivitySafety & HandlingByproductsVerdict
NBS / p -TsOH [3]Excellent. Highly specific to the α -position.High. Solid, stable reagent. No toxic fumes.Succinimide (easily washed away with water).Preferred. Best balance of safety, yield, and purity for complex substrates.
Pyridine Hydrobromide Perbromide [4]Very Good. Effective for acetophenone derivatives.Moderate. Solid reagent, but releases corrosive HBr gas.Pyridinium salts.Viable Alternative. Excellent for academic settings, but scaling requires HBr scrubbing[4].
Liquid Bromine ( Br2​ ) / Acetic Acid Poor to Moderate. High risk of aromatic ring bromination.Low. Highly toxic, volatile, and corrosive liquid.HBr gas.Not Recommended. The presence of the activating methoxy group on the substrate makes ring bromination highly likely with aggressive Br2​ .

References

  • BenchChem. "Spectroscopic Comparison: 1-(3,5-Diacetoxyphenyl)-1-bromoethane and its Synthetic Precursors." BenchChem.
  • Lee, J. C., et al. "Efficient and selective α -bromination of carbonyl compounds with N-bromosuccinimide under microwave." Arabian Journal of Chemistry.
  • ACG Publications. "KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide.
  • Gao, et al.

Sources

Validation

Benchmarking the Efficiency of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in Heterocyclic Synthesis

Executive Summary & Mechanistic Rationale In modern drug discovery and materials science, α-bromoketones serve as cornerstone electrophilic precursors for the construction of biologically active N-, S-, and O-heterocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and materials science, α-bromoketones serve as cornerstone electrophilic precursors for the construction of biologically active N-, S-, and O-heterocycles, including thiazoles, imidazoles, and oxazoles[1]. While simple unsubstituted analogues like 2-bromoacetophenone are standard benchmarking tools, highly functionalized derivatives such as 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone offer unique steric and electronic landscapes that significantly alter reaction kinetics and product profiles.

This guide provides an objective, data-driven comparison of this specific multi-substituted α-bromoketone against traditional alternatives. The performance of this compound is dictated by a complex "push-pull" electronic system on the phenyl ring:

  • 3-Nitro Group (-I, -M): Exerts a strong electron-withdrawing effect. Although meta to the acetyl moiety, its powerful inductive pull increases the electrophilicity of the α-carbon, drastically accelerating the initial SN​2 nucleophilic attack by heteroatoms[2].

  • 2-Methoxy Group (+M, -I): Situated ortho to the reactive center, it introduces significant steric bulk, which can dictate regioselectivity in multi-component reactions. Concurrently, its mesomeric donation stabilizes cationic transition states during ring closure.

  • 5-Ethyl Group (+I): Enhances the overall lipophilicity of the intermediate, improving solubility in moderately polar organic solvents (e.g., ethanol, ethyl acetate) and facilitating easier purification compared to highly polar, insoluble analogues.

Pathway Visualization: The Hantzsch Thiazole Assembly

The synthesis of thiazoles via the classical Hantzsch methodology remains one of the most reliable benchmarking reactions for α-bromoketones[3]. The mechanism initiates with an SN​2 attack by the nucleophilic sulfur of a thioamide or thiourea, followed by intramolecular cyclization and dehydration[4].

Pathway N1 Thioamide (Nucleophile) N3 S-Alkylation Intermediate N1->N3 S_N2 Attack N2 Substituted α-Bromoketone N2->N3 Br- Departure N4 Cyclized Intermediate N3->N4 Intramolecular Addition N5 Thiazole Product N4->N5 Dehydration (-H2O)

Mechanistic pathway of the Hantzsch thiazole synthesis highlighting key intermediates.

Quantitative Benchmarking: Comparative Performance Data

To objectively evaluate 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone, we benchmarked it against three standard α-bromoketones across two distinct heterocyclic synthesis pathways: the Hantzsch thiazole synthesis and the iodine-mediated oxidative oxazole synthesis[5].

Table 1: Hantzsch Thiazole Synthesis Efficiency

Conditions: Equimolar ratio of bromoketone and thiourea, Ethanol (0.5 M), Reflux (78°C).

Substrate (α-Bromoketone)Electronic NatureTime to CompletionIsolated Yield (%)Purity (HPLC)
2-Bromoacetophenone Neutral (Standard)120 min88%>98%
2-Bromo-1-(4-methoxyphenyl)ethanone Electron-Rich180 min75%95%
2-Bromo-1-(4-nitrophenyl)ethanone Electron-Deficient30 min92%>99%
2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone Mixed (Sterically Hindered) 45 min 84% 97%

Analysis: The target compound demonstrates a highly accelerated reaction time (45 min) compared to the neutral standard, driven by the activating 3-nitro group. However, the isolated yield is slightly lower than the 4-nitro analogue due to the steric hindrance imposed by the ortho-methoxy group during the bulky S-alkylation transition state.

Table 2: Iodine-Mediated Oxazole Synthesis Efficiency

Conditions: Bromoketone (1.0 eq), Benzylamine (2.5 eq), I2​ (1.2 eq), K2​CO3​ , DMF, 80°C[5].

Substrate (α-Bromoketone)Reaction TimeIsolated Yield (%)Primary Byproduct
2-Bromoacetophenone 4 hours81%Unreacted starting material
2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone 2.5 hours 76% De-brominated ketone

Analysis: In oxidative cyclizations, the target compound again exhibits faster kinetics. The slightly reduced yield is attributed to competitive dehalogenation side-reactions, a known vulnerability of highly electron-deficient α-bromoketones under basic conditions.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction progress without relying solely on end-point chromatography.

Protocol A: Synthesis of 2-Amino-4-(5-ethyl-2-methoxy-3-nitrophenyl)thiazole

Causality & Design: Ethanol is selected as the solvent because it perfectly balances the solubility of the neutral starting materials while acting as an anti-solvent for the resulting hydrobromide salt of the polar thiazole product.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (1.0 mmol) in 10 mL of absolute ethanol.

  • Nucleophilic Addition: Add thiourea (1.05 mmol) in a single portion. Self-Validation: The solution will initially remain clear, confirming complete dissolution and the absence of premature, insoluble polymeric side-products.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78°C. Causality: Heat provides the necessary activation energy to overcome the steric bulk of the ortho-methoxy group during the SN​2 displacement[4].

  • Reaction Monitoring: Maintain reflux for 45 minutes. Self-Validation: The reaction validates its own completion via a distinct phase change; the highly polar thiazole hydrobromide salt will begin to precipitate as a dense, bright yellow solid directly from the hot ethanol.

  • Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.

Protocol B: Iodine-Mediated Synthesis of 2,5-Disubstituted Oxazoles

Causality & Design: This protocol utilizes I2​ as an oxidative cyclization mediator. The reaction relies on the in-situ formation of an imine, followed by iodine-promoted ring closure[5].

  • Reagent Assembly: To a solution of the bromoketone (1.0 mmol) in anhydrous DMF (5 mL), add benzylamine (2.5 mmol) and anhydrous K2​CO3​ (2.0 mmol).

  • Oxidation Initiation: Add molecular iodine (1.2 mmol) portion-wise. Self-Validation: The solution immediately turns a deep, opaque brown, indicative of active I2​ in the system.

  • Cyclization: Heat the mixture to 80°C for 2.5 hours.

  • Quenching: Cool to room temperature and pour the mixture into a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ , 20 mL). Self-Validation: The instantaneous disappearance of the brown iodine color, yielding a pale yellow suspension, confirms the complete reduction of excess oxidant and the safe termination of the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Experimental Workflow Visualization

Workflow S1 1. Reagent Preparation Equimolar mixing in EtOH/DMF S2 2. Thermal Activation Reflux (60-80°C) & TLC Monitoring S1->S2 Heat applied S3 3. Quenching & Precipitation Ice-water or Thiosulfate addition S2->S3 Reaction complete S4 4. Isolation & Purification Filtration and Recrystallization S3->S4 Solid formed

Step-by-step experimental workflow for the synthesis and isolation of heterocyclic products.

Troubleshooting & Handling Considerations

  • Light & Moisture Sensitivity: Like all highly activated α-bromoketones, 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone is susceptible to photolytic degradation and slow hydrolysis. It must be stored in amber vials under an inert argon atmosphere at 4°C.

  • Lachrymatory Properties: The strong electrophilic nature of the α-carbon makes this compound a potent lachrymator. All manipulations, especially weighing and solvent transfer, must be conducted within a certified chemical fume hood.

  • Managing Steric Hindrance: If TLC monitoring (Hexane/EtOAc 7:3) indicates incomplete consumption of the bromoketone after 1 hour during thiazole synthesis, do not indiscriminately increase the temperature, as this promotes tar formation. Instead, add a catalytic amount of a soluble iodide salt (e.g., NaI, 10 mol%) to facilitate an in-situ Finkelstein reaction, converting the bromide to a more reactive α-iodoketone intermediate.

References

  • 2-Bromo-4-(furan-2-yl)-1,3-thiazole - Smolecule (Hantzsch thiazole synthesis mechanism and cyclization dynamics). Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMtAmuYxvPk0iczH85fF6kw4rzeB6zBtulobQHdy6pHdZwQ-aw1IiGfPa2PZuuAErfPo4zzVpLlVI8vkZCcaYW8kpmT_5yrufAV8Ux1hnnyse0CoeHLDoI0fz5KVqHJBKMg_C3aQ==]
  • 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem (Nucleophilic attack by sulfur and intramolecular cyclization pathways). Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeRW2LBC81gcucQ_fci_z0nB0PRvPeHFRPJuJQ0ovsxKFMKXKCUHIuTxqEMBn_A1GT5GyRrh_HJtAGFftUwWIjuKY8IJTU4b2IMpzGR8iW8dscD5AxBx7elf_pdPvj632RA6Hm]
  • Practical Oxazole Synthesis Mediated by Iodine from α-Bromoketones and Benzylamine Derivatives (Methodology for oxidative cyclization of oxazoles). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuu6PeKORPm-W1NZSyG6-7sO5bhhDvA5UJ18O_V5mR4qSyu2VqK4ObGre9k8WJbePKjSb5HE4WRgyKlVVpOz8ybAeJ6RFcK4aWzFASqtOKWlZ_sAuj-5Dsmz_p8ewkksSkHTKRG7fBSTyHjoEP0U3ILNYmlrUA9NVl5NKTzR0_dWpXo6RxGCUbLyayIba4iArQ1xP2XdmtUKqiPbEl1oj5_z7eTtloPNtOB8ZkFTVuAroeyu3hFiIfJLizu_06czM4BJe2RcFfgXFbeqM=]
  • Design and Synthesis of Thiazole Derivatives as Novel Anti-oxidant Agents (Effects of electron-donating and electron-withdrawing substitutions on reaction kinetics). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoEmAuVCmXwbREIotxRZgyqaij-nG8FeIzVUKYFBXufTn4-NQxs7pVarhSSlm1g7lrxt5iCHUC-CNL7HJlUOWLZipr3KyRP0w301VrMydIXXtwahqXAbKy0yhlAkP4EbW-683IEIHwmI_aVmKGOzLbuQAmm0ccisUiG5Z-n-zrozC-Cj0xf7i_2JOzviplfF_V2UaXAcnDXLj0wIDvWz3RCY1HayT1b-yUmzDxXBz9mDN8nO7zx4w=]
  • Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method (Review of α-bromoketones as key precursors for N-, S-, O-heterocycles). ResearchGate.[https://vertexaisearch.cloud.google.

Sources

Comparative

Validating the absolute purity of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone using quantitative NMR (qNMR)

The Analytical Dilemma: Validating Novel Pharmaceutical Intermediates In the landscape of pharmaceutical research and development, the absolute purity of synthetic intermediates dictates the success of downstream active...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma: Validating Novel Pharmaceutical Intermediates

In the landscape of pharmaceutical research and development, the absolute purity of synthetic intermediates dictates the success of downstream active pharmaceutical ingredient (API) manufacturing[1]. When dealing with highly functionalized, novel building blocks such as 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone , analytical scientists face a distinct challenge.

Traditional chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection, are relative methods. They separate mixtures with high precision but rely on the assumption that all components share a similar UV response factor, which is rarely true[1]. To achieve absolute quantification with HPLC, one must possess a certified reference standard of the exact same compound[1]. For a novel intermediate like our target bromoacetophenone derivative, such a standard does not yet exist.

As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the primary orthogonal technique for absolute purity validation. qNMR is a primary ratio method of measurement: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, entirely independent of the molecule's chemical structure[1][2]. This mechanistic reality allows us to determine the absolute purity of our target compound using an entirely unrelated, highly pure Internal Standard (IS)[1][3].

Comparative Analysis: qNMR vs. Traditional Alternatives

To objectively evaluate the best approach for purity assignment, we must compare the fundamental performance characteristics of qNMR against standard chromatographic and titrimetric methods.

Analytical TechniqueAbsolute Purity CapabilityRequires Exact Reference Standard?Principle of QuantificationMethod Development TimeDestructive?
1H-qNMR Yes (Primary Method)No (Uses unrelated IS)Molar proportionality of nuclear spinFast (Hours)No (Sample recoverable)
HPLC-UV No (Relative Area %)YesDifferential UV absorbanceSlow (Days/Weeks)Yes
GC-FID No (Relative Area %)YesFlame ionization responseModerate (Days)Yes
LC-MS No (Qualitative/Relative)YesIonization efficiency / Mass-to-chargeSlow (Days/Weeks)Yes
Titration Yes (If applicable)NoStoichiometric chemical reactionModerateYes

Data synthesized from established analytical validation guidelines for pharmaceutical purity assessment[1][4].

DecisionTree Start Need Absolute Purity of Novel Intermediate? RefStd Is a Certified Reference Standard Available? Start->RefStd qNMR Deploy 1H-qNMR (Primary Ratio Method) RefStd->qNMR No HPLC Deploy HPLC-UV (Relative Area %) RefStd->HPLC Yes

Caption: Decision matrix for selecting absolute purity validation techniques in early drug development.

The Self-Validating qNMR Protocol

To ensure scientific integrity, a qNMR protocol cannot simply be a list of instructions; it must be a self-validating system where the physical parameters of the experiment prove the reliability of the data. Below is the step-by-step methodology for validating the purity of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone.

Step 1: Strategic Internal Standard (IS) Selection

The causality behind IS selection dictates that the standard must be chemically inert, highly pure (traceable to SI units), fully soluble in the chosen deuterated solvent, and—most critically—its NMR signals must not overlap with the analyte[5][6].

Our target analyte, 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone ( C11​H12​BrNO4​ , MW: 286.12 g/mol ), exhibits the following approximate 1H NMR profile:

  • Aromatic protons: ~7.5 - 8.0 ppm (2H)

  • Alpha-bromo ( CH2​Br ): ~4.5 - 4.8 ppm (2H, singlet)

  • Methoxy ( −OCH3​ ): ~3.8 - 4.0 ppm (3H, singlet)

  • Ethyl group: ~2.6 ppm (2H, quartet) and ~1.2 ppm (3H, triplet)

Selection: Maleic acid (MW: 116.07 g/mol ) is the optimal IS. It produces a sharp, isolated singlet at ~6.26 ppm (2H) in DMSO- d6​ , falling perfectly into the baseline-separated window between the analyte's aromatic and aliphatic signals[7].

Step 2: Metrological Gravimetric Preparation

The entire mathematical foundation of qNMR rests on the mass ratio of the analyte to the IS[6].

  • Use an ultra-microbalance (readability of 0.001 mg) calibrated with SI-traceable weights[8].

  • Accurately weigh ~15.000 mg of the bromoacetophenone analyte and ~5.000 mg of the Maleic acid IS into the same anti-static vial.

  • Co-dissolve in 0.8 mL of high-purity DMSO- d6​ and transfer to a 5 mm NMR tube. Causality: Co-dissolution ensures both compounds experience the exact same magnetic field homogeneity and pulse imperfections[9].

Step 3: Magnetization Recovery & Acquisition (The T1 Check)

Protons in different chemical environments relax back to thermal equilibrium at different rates (Longitudinal Relaxation Time, T1​ ). If the inter-pulse delay ( D1​ ) is too short, protons with long T1​ values will not fully relax, and their integrated area will be artificially underestimated[3].

  • Inversion Recovery Experiment: Execute a standard inversion recovery sequence to measure the T1​ of all protons in the mixture.

  • Parameter Setting: Identify the longest T1​ among the peaks of interest (usually the Maleic acid singlet or the analyte's aromatic protons). Set the relaxation delay ( D1​ ) to ≥5×T1(max)​ . Causality: A delay of 5×T1​ guarantees >99.3% magnetization recovery, ensuring quantitative accuracy[3].

  • Acquisition: Acquire data using a 90° excitation pulse to maximize signal. Accumulate enough transients (scans) to achieve a Signal-to-Noise Ratio (SNR) > 250 for the chosen quantification peaks.

Step 4: Processing and Absolute Purity Calculation

Apply a 0.1 Hz line broadening function, zero-fill to 256K data points, and perform rigorous manual phase and baseline correction (5th order polynomial)[9]. Integrate the Maleic acid singlet (6.26 ppm) and a clean analyte singlet (e.g., the methoxy protons at ~3.9 ppm).

Calculate the absolute mass fraction purity ( Psample​ ) using the fundamental qNMR equation[2][6]:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

Where:

  • I = Integrated area of the NMR signal

  • N = Number of nuclei generating the signal (e.g., NIS​=2 for Maleic acid; Nsample​=3 for the methoxy group)

  • M = Molar mass ( g/mol )

  • m = Gravimetric mass weighed into the sample (mg)

  • P = Purity (expressed as a decimal or percentage)

qNMR_Workflow A 1. Metrological Weighing Analyte + Maleic Acid IS B 2. T1 Relaxation Measurement (Inversion Recovery) A->B C 3. Parameter Optimization D1 ≥ 5*T1, 90° Pulse B->C D 4. 1H-NMR Acquisition Target SNR > 250 C->D E 5. Phasing & Integration 5th Order Baseline Correction D->E F 6. Absolute Purity Calculation via Molar Ratio E->F

Caption: The self-validating qNMR workflow ensuring metrological traceability and absolute quantification.

Conclusion

For complex pharmaceutical intermediates like 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone, relying solely on HPLC-UV for purity assignment introduces significant risk due to unknown UV response factors of potential impurities[1]. By implementing a rigorously controlled qNMR protocol—anchored by metrological weighing, precise T1​ relaxation management, and an SI-traceable internal standard—laboratories can achieve highly accurate, absolute purity validation without the need for a specific reference standard[1][3].

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Available at: [Link]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." Available at: [Link]

  • ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Available at: [Link]

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Available at: [Link]

  • Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR." Available at: [Link]

  • ResolveMass Laboratories Inc. "Analytical Techniques for Reference Standard Characterization." Available at:[Link]

  • University of Oxford. "Quantitative NMR Spectroscopy." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Architecture: 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Here is the comprehensive, step-by-step operational and disposal guide for handling 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in a professional laboratory environment. 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational and disposal guide for handling 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in a professional laboratory environment.

2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (CAS: 683274-81-9) is a highly functionalized α -bromoacetophenone derivative utilized as an electrophilic building block in advanced organic synthesis and drug development. Due to the presence of the α -bromo ketone moiety, this compound is a potent alkylating agent and a severe lachrymator. Furthermore, the nitroaromatic system introduces specific energetic and compatibility considerations during waste segregation.

This guide provides the mechanistic rationale and step-by-step protocols for the safe handling, spill mitigation, and final disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards [1].

Hazard Profile and Mechanistic Causality

To design an effective disposal plan, one must first understand the chemical reactivity that dictates the hazard.

  • Electrophilic Alkylation Hazard: The carbon-bromine bond is situated adjacent to a carbonyl group, making the α -carbon highly electrophilic. It readily undergoes SN​2 substitution reactions with biological nucleophiles (such as the sulfhydryl groups in cysteine or the amine groups in DNA/proteins). This is the primary mechanism behind its severe irritant, vesicant, and lachrymatory properties.

  • Nitroaromatic Reactivity: The nitro group on the aromatic ring is strongly electron-withdrawing, which further activates the molecule toward nucleophilic attack. In waste streams, nitroaromatics can become shock-sensitive if mixed with strong reducing agents or if allowed to dry completely in the presence of incompatible metallic impurities.

Table 1: Physicochemical Hazards and Waste Classification

ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated Nitroaromatic KetoneMust be strictly segregated into Halogenated Organic Waste .
Primary Hazard Corrosive / Alkylating Agent / LachrymatorRequires handling strictly within a certified chemical fume hood.
Waste Compatibility Incompatible with strong bases, amines, and reducing agents.Do not mix with amine-containing waste streams to prevent uncontrolled exothermic quenching reactions.
EPA Waste Code Unlisted (Characteristic: Toxic/Halogenated)Regulated under general halogenated solvent/solid waste protocols [2].

Standard Operating Procedure (SOP): Routine Disposal

For researchers generating waste containing 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (e.g., post-reaction mother liquors, contaminated silica gel from chromatography, or unused reagent), the following self-validating protocol must be followed.

Step-by-Step Disposal Protocol:

  • Segregation at the Source: Designate a specific, chemically compatible high-density polyethylene (HDPE) or glass waste carboy exclusively for Halogenated Organic Waste .

  • Solvent Dilution (If Solid): If disposing of the neat solid, do not place the dry powder directly into a mixed solid waste bin where it could become aerosolized. Dissolve the solid in a minimal amount of an inert, halogenated solvent (e.g., dichloromethane) or a compatible non-halogenated solvent (e.g., ethyl acetate) before transferring it to the liquid halogenated waste stream.

  • Aqueous Waste Separation: If the compound is present in an aqueous wash (e.g., from an extraction), ensure the aqueous layer is thoroughly back-extracted with an organic solvent to remove the active alkylating agent. The residual aqueous layer should be tested for neutral pH before being relegated to aqueous waste, while the organic layer goes to halogenated waste.

  • Labeling and Storage: Affix a standardized hazardous waste label detailing the exact composition (e.g., "Contains: Dichloromethane, 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone, <5%"). Store the waste container in secondary containment within a ventilated flammables cabinet until Environmental Health and Safety (EHS) pickup.

Emergency Spill Response Protocol

Because this compound is a potent lachrymator, a spill outside of a fume hood represents an immediate inhalation and contact hazard.

Step-by-Step Spill Mitigation:

  • Evacuation and Assessment: Immediately evacuate personnel from the immediate vicinity. Allow the laboratory's HVAC system to clear any aerosolized lachrymator.

  • PPE Donning: The spill responder must don Level C PPE, including a half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges, chemical splash goggles, a chemically resistant lab coat, and double nitrile gloves.

  • Containment (Solid Spill): If the neat solid is spilled, do not sweep it dry, as this will aerosolize the lachrymator. Gently cover the solid with damp paper towels (using water or a 5% sodium bicarbonate solution) to suppress dust.

  • Containment (Liquid Spill): If spilled in solution, encircle the spill with an inert absorbent material (e.g., diatomaceous earth, vermiculite, or commercial spill pads).

  • Collection: Using a non-sparking scoop, transfer the absorbed material or damp paper towels into a wide-mouth, sealable hazardous waste bucket.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., soapy water with a small amount of sodium bicarbonate) to encourage the slow hydrolysis of any residual α -bromo ketone, followed by a final wipe with isopropanol. Place all wipes into the solid hazardous waste bucket.

Waste Management Workflow Visualization

The following diagram outlines the logical decision tree for managing 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone in a laboratory setting.

G Start 2-Bromo-1-(...)-ethanone Waste Generation Decision Is it a Spill or Routine Waste? Start->Decision Spill Spill Response Protocol Decision->Spill Accidental Release Routine Routine Lab Disposal Decision->Routine Standard Operation PPE Don Proper PPE (Respirator, Double Gloves) Spill->PPE Segregate Segregate as Halogenated Organic Waste Routine->Segregate Contain Contain & Absorb (Avoid Dust Generation) PPE->Contain Contain->Segregate Incineration Professional Incineration (EHS Pickup) Contain->Incineration Direct to Solid Waste Label Label per RCRA/EPA Guidelines Segregate->Label Label->Incineration

Caption: Operational workflow for the segregation, spill response, and disposal of halogenated nitroaromatic ketones.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management and RCRA Regulations. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone
Reactant of Route 2
2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone
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